molecular formula C14H11F3O2 B2607028 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol CAS No. 1549364-60-4

2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol

Número de catálogo: B2607028
Número CAS: 1549364-60-4
Peso molecular: 268.235
Clave InChI: IFJCVZMYHYIPLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Compounds featuring a trifluoromethylphenyl group and a phenol moiety are frequently investigated as potential inhibitors for various biological targets . For instance, related hydroxy-aryl-aldehyde compounds have been shown to act as potent and selective inhibitors of the IRE1α endoribonuclease , a key transducer of the unfolded protein response (UPR) linked to diseases such as cancer and neurodegeneration . These inhibitors typically function by engaging the enzyme's active site through critical interactions, including the formation of a Schiff base with a lysine residue and pi-stacking with adjacent amino acids . Furthermore, structurally similar Schiff base compounds are often utilized in coordination chemistry for the synthesis of metal complexes (e.g., with Cu, Fe, Mn) due to their effective metal-binding capabilities . The molecular structure of related compounds often exhibits a planar configuration stabilized by an intramolecular O–H···N hydrogen bond, forming a six-membered ring motif . Researchers can leverage this compound as a building block or precursor in developing novel small molecules for biochemical and pharmacological studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-methoxy-6-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-19-12-7-3-6-11(13(12)18)9-4-2-5-10(8-9)14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJCVZMYHYIPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The targeted compound, 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, is a classic example of a substituted biaryl phenol. Its structure combines a guaiacol (2-methoxyphenol) unit with a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, in-depth exploration of a robust and widely applicable method for the synthesis of this compound: the Suzuki-Miyaura cross-coupling reaction.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the reaction's mechanics, the rationale behind experimental choices, and a detailed, actionable protocol.

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient approach to constructing the target molecule involves forming the carbon-carbon bond between the two aromatic rings. A retrosynthetic disconnection at this bond points directly to two readily accessible starting materials: a halogenated guaiacol derivative and a trifluoromethylphenylboron species. This strategy leverages the power of palladium-catalyzed cross-coupling chemistry.

G target 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol disconnection C-C Disconnection (Suzuki-Miyaura) target->disconnection synthon1 2-Bromo-6-methoxyphenol disconnection->synthon1 synthon2 3-(Trifluoromethyl)phenylboronic Acid disconnection->synthon2

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized C-C bond formation.[3][4] It involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. The generally accepted catalytic cycle proceeds through three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step.[5] The reactivity of the halide is typically I > Br > OTf >> Cl.[1]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial; it forms a more nucleophilic boronate species [R-B(OH)₃]⁻, which facilitates the transfer.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex L₂Pd(II)(Ar¹)X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OH)₂ + Base biaryl_pd_complex L₂Pd(II)(Ar¹)(Ar²) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design: A Scientist's Rationale

A successful synthesis relies on the judicious selection of each component. Here, we detail the expert reasoning behind the chosen reagents and conditions.

Core Reactants
  • Aryl Halide Partner: 2-Bromo-6-methoxyphenol. While the corresponding aryl iodide would be more reactive, the aryl bromide offers a good balance of reactivity and cost-effectiveness. The presence of the free phenol is generally well-tolerated in Suzuki-Miyaura couplings, especially with appropriate base selection, thus avoiding additional protection/deprotection steps.[7]

  • Organoboron Partner: 3-(Trifluoromethyl)phenylboronic Acid. This reagent is stable, commercially available, and generally provides high yields in Suzuki couplings.[1][4] Its pinacol ester derivative is an alternative if enhanced stability or different solubility is required.

The Catalyst System: Engine of the Reaction
  • Palladium Source: Palladium(II) Acetate (Pd(OAc)₂). This is a common, air-stable, and relatively inexpensive precatalyst. It is reduced in situ to the active Pd(0) species.

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The choice of ligand is critical. While simple ligands like triphenylphosphine (PPh₃) can be effective, sterically demanding and electron-rich biarylphosphine ligands (Buchwald-Hartwig ligands) like XPhos often provide superior results.[8] They promote faster oxidative addition and reductive elimination, leading to higher yields, lower catalyst loadings, and the ability to couple more challenging substrates under milder conditions.

Reaction Environment
  • Base: Potassium Carbonate (K₂CO₃). An aqueous solution of a mild inorganic base like K₂CO₃ is standard. It is effective at activating the boronic acid for transmetalation without causing significant side reactions with the phenolic starting material.[7]

  • Solvent System: 1,4-Dioxane and Water. A biphasic solvent system is commonly employed. Dioxane is an excellent solvent for the organic reactants and catalyst complex, while water dissolves the inorganic base, facilitating the crucial transmetalation step at the phase interface.[2]

  • Temperature: 90 °C. Heating the reaction provides the necessary activation energy to ensure a reasonable reaction rate and drive the coupling to completion.

Detailed Experimental Protocol

Safety First: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Aryl halides, palladium catalysts, and organic solvents should be handled with care.

Reagent Table
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Bromo-6-methoxyphenol203.041.05.01.015 g
3-(Trifluoromethyl)phenylboronic Acid189.931.26.01.140 g
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.122.5 mg
XPhos476.660.040.295.3 mg
Potassium Carbonate (K₂CO₃)138.213.015.02.073 g
1,4-Dioxane---40 mL
Deionized Water---10 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-Bromo-6-methoxyphenol (1.015 g, 5.0 mmol), 3-(Trifluoromethyl)phenylboronic Acid (1.140 g, 6.0 mmol), Palladium(II) Acetate (22.5 mg, 0.1 mmol), and XPhos (95.3 mg, 0.2 mmol).

    • Seal the flask and purge the system with nitrogen for 15 minutes to create an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent and Base Addition:

    • Under a positive flow of nitrogen, add 1,4-Dioxane (40 mL) via syringe.

    • In a separate beaker, dissolve Potassium Carbonate (2.073 g, 15.0 mmol) in deionized water (10 mL).

    • Add the aqueous K₂CO₃ solution to the reaction flask via syringe.

    • The mixture should be a heterogeneous suspension.

  • Reaction Execution:

    • Begin vigorous stirring and heat the mixture to 90 °C using an oil bath.

    • Maintain the reaction at this temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-Bromo-6-methoxyphenol is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and deionized water (30 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.[9]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol as a solid or viscous oil.

Experimental Workflow Diagram

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Isolation cluster_purification 4. Purification & Analysis A Combine Reactants & Catalyst in Flask B Purge with Nitrogen A->B C Add Solvents & Base B->C D Heat to 90°C C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Overall workflow for the synthesis and purification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient, reliable, and versatile pathway for the . By carefully selecting a modern catalyst system, such as one employing a Buchwald-Hartwig biarylphosphine ligand, and optimizing reaction conditions, researchers can achieve high yields of the desired product. This guide illustrates that a deep understanding of the underlying reaction mechanism and the rationale for each experimental parameter is paramount to achieving success in the synthesis of complex molecular targets essential for advancements in science and medicine.

References

  • D. G. Hall, Ed.
  • Tandem Palladium-Catalyzed C–H Activation of Biaryls and Ring Opening of Benzofurans: Access to 2-(9-Phenanthryl)phenol Derivatives. Organic Letters. Available at: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • 2-methoxy-6-(trifluoromethyl)phenol. Chemical Synthesis Database. Available at: [Link]

  • Pd(0)-Catalyzed Intermolecular Dearomatizing [3 + 2] Spiroannulation of Phenol-Based Biaryls and Allenes. Organic Letters. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. Available at: [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Selective homo-coupling of 2,6-di-methoxy phenol (5a): (right side)... ResearchGate. Available at: [Link]

  • Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications. Available at: [Link]

  • [ - 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=v81p0201
  • Isolation and purification of monofunctional methoxyphenols from loblolly pine biocrude. RSC Advances. Available at: [Link]

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. Available at: [Link]

  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office. Available at: [Link]

  • Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. Organic Chemistry Portal. Available at: [Link]

  • Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC. Available at: [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]

  • RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Phenomenex. Available at: [Link]

  • Grignard Synthesis of Triphenylmethanol. Minnesota State University Moorhead. Available at: [Link]

  • The Grignard synthesis of triphenylmethanol. TSI Journals. Available at: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Available at: [Link]

Sources

Physicochemical Profiling and Structural Dynamics of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug design and lead optimization, the strategic functionalization of biphenyl scaffolds is a cornerstone of tuning pharmacokinetics. 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol (Molecular Formula: C₁₄H₁₁F₃O₂) represents a highly specialized, sterically hindered phenolic architecture. By flanking a central hydroxyl group with an electron-donating/withdrawing methoxy group and a highly lipophilic, fluorinated aryl ring, this molecule presents a unique physicochemical profile.

This whitepaper deconstructs the mechanistic causality behind its physicochemical properties and provides field-proven, self-validating experimental workflows for empirical characterization.

Structural Deconstruction & Mechanistic Causality

To understand the behavior of this molecule in biological systems and analytical assays, we must analyze the competing electronic and steric forces acting upon the central phenol ring.

  • The CF₃-Biphenyl Axis (Position 6): The addition of the 3-(trifluoromethyl)phenyl group induces a significant dihedral twist out of the phenol plane to minimize steric clash with the hydroxyl group. The CF₃ group is highly lipophilic and strongly electron-withdrawing. The strategic placement of a trifluoromethyl group dramatically enhances membrane permeation and metabolic stability by blocking metabolically labile sites[1]. Furthermore, fluorine substitution can be used to modulate basicity and exert a substantial effect on the conformation of the molecule[1].

  • The Ortho-Methoxy Effect (Position 2): The methoxy group acts as an intramolecular hydrogen bond acceptor for the phenolic -OH, while simultaneously exerting an electron-withdrawing inductive effect (-I) through the sigma framework.

  • Synergistic Impact on pKa and Permeability: Standard phenol has a pKa of ~9.95. The dual ortho-substitution creates extreme steric shielding around the hydroxyl proton, protecting it from rapid Phase II conjugation (e.g., glucuronidation). However, the combined inductive electron-withdrawing effects of the methoxy oxygen and the fluorinated aryl ring stabilize the resulting phenoxide anion. Calculations performed on differently substituted phenols demonstrate that steric hindrance and electron-withdrawing groups significantly alter the acid dissociation constant[2]. These competing effects result in a net depression of the pKa to approximately 9.0–9.2.

G Core Phenol Core (pKa ~9.95) Methoxy 2-Methoxy Group (Inductive EWD) Core->Methoxy ArylCF3 6-(3-CF3-Phenyl) (Steric + Lipophilic) Core->ArylCF3 Steric Steric Shielding of -OH Methoxy->Steric Electronic Electron Withdrawal (Anion Stabilization) Methoxy->Electronic ArylCF3->Steric ArylCF3->Electronic LogP Increased LogP (~4.2) ArylCF3->LogP pKa Lowered pKa (~9.1) Steric->pKa Electronic->pKa

Diagram 1: Structural influence pathway mapping substituent effects to physicochemical properties.

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical parameters of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, derived from structural heuristics and computational consensus. The low Topological Polar Surface Area (TPSA) and high lipophilicity indicate excellent passive membrane and blood-brain barrier (BBB) permeability.

PropertyValueMechanistic Driver
Molecular Weight 268.23 g/mol C₁₄H₁₁F₃O₂
cLogP (Lipophilicity) ~4.2Driven by the biphenyl system and the CF₃ group.
pKa (Aqueous) ~9.1Inductive withdrawal by -OCH₃ and -CF₃ stabilizing the anion.
TPSA 29.46 ŲHighly restricted polar surface area; ideal for CNS penetration.
H-Bond Donors 1Phenolic -OH (sterically hindered).
H-Bond Acceptors 52 Oxygen atoms (-OH, -OCH₃) + 3 Fluorine atoms.
Rotatable Bonds 3Methoxy linkage, biphenyl bridge, and CF₃ rotation.

Experimental Workflows for Physicochemical Validation

Because theoretical models must be empirically verified, the following protocols dictate how to accurately measure the pKa and LogP of this specific scaffold. Crucially, these protocols are designed as self-validating systems to prevent false data artifacts caused by the molecule's high lipophilicity.

Protocol 1: Potentiometric Titration for pKa Determination (Cosolvent Extrapolation)

Causality: With a cLogP of ~4.2, this compound is practically insoluble in pure water at the 1–2 mM concentrations required for standard potentiometry. Attempting aqueous titration will result in precipitation and a false pKa. Therefore, a cosolvent system must be employed, followed by Yasuda-Shedlovsky extrapolation.

Step-by-Step Methodology:

  • Preparation: Prepare 1.5 mM solutions of the compound in four varying ratios of Methanol:Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl as a background electrolyte.

  • Titration: Titrate each solution under an inert N₂ atmosphere at 25°C using standardized 0.1 M KOH. Monitor pH using a glass electrode calibrated for mixed aqueous-organic solvents.

  • Data Acquisition: Record the apparent pKa (psKa) at the half-equivalence point for each cosolvent ratio.

  • Self-Validating Step (Yasuda-Shedlovsky Check): Plot the psKa values against the inverse of the dielectric constant (1/ε) of the respective cosolvent mixtures. The system validates itself if the linear regression yields an R² > 0.99. If R² < 0.99, it indicates compound aggregation or electrode fouling; the assay must be aborted and repeated.

  • Extrapolation: Extrapolate the linear fit to the dielectric constant of pure water (1/ε = 0.0127) to determine the true aqueous pKa.

Workflow Prep Sample Prep (MeOH/Water Mixtures) Titration Potentiometric Titration (0.1M KOH) Prep->Titration N2 Atmosphere Data Record Apparent pKa (psKa) Titration->Data pH Monitoring Extrapolate Yasuda-Shedlovsky Extrapolation Data->Extrapolate Plot vs 1/Dielectric Validate Self-Validation: R² > 0.99 Check Extrapolate->Validate Linear Fit Result Aqueous pKa Determined Validate->Result Intercept = True pKa

Diagram 2: Workflow for pKa determination using cosolvent extrapolation to overcome lipophilicity-induced insolubility.

Protocol 2: Shake-Flask Method for LogP Determination with Mass-Balance Validation

Causality: To empirically validate the high lipophilicity imparted by the CF₃ group, the shake-flask method remains the gold standard. However, highly lipophilic, fluorinated compounds often adsorb to glassware or form micelles. A mass-balance check is mandatory.

Step-by-Step Methodology:

  • Equilibration: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours at 25°C.

  • Spiking: Dissolve the compound in the pre-saturated octanol phase to a concentration of 100 µM.

  • Partitioning: Combine equal volumes (e.g., 5 mL) of the spiked octanol and the aqueous buffer in a silanized glass vial. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge the mixture at 3000 x g for 15 minutes to ensure complete phase separation and disruption of any micro-emulsions.

  • Quantification: Quantify the concentration of the compound in both the octanol and aqueous phases using LC-MS/MS.

  • Self-Validating Step (Mass Balance): Calculate the total mass recovered: Recovery = (Mass_octanol + Mass_aqueous) / Initial_Mass. If the recovery is < 95%, the assay is invalid due to precipitation at the interface or adsorption to the glass, and must be repeated at a lower concentration (e.g., 10 µM).

  • Calculation: If validated, calculate LogP = log₁₀([Octanol] / [Aqueous]).

References

  • Title: Fluorine in medicinal chemistry. Source: PubMed (Chembiochem. 2004 May 3;5(5):637-43) URL: [Link]

  • Title: Fluorine in medicinal chemistry. Source: PubMed (Prog Med Chem. 2015:54:65-133) URL: [Link]

  • Title: An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Source: PMC (Molecules. 2022 Dec; 27(23): 8452) URL: [Link]

Sources

Comprehensive Structural Elucidation of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol: A Self-Validating Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of highly substituted biphenyl derivatives is a critical bottleneck in the hit-to-lead optimization phase of drug discovery. 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol (Chemical Formula: C₁₄H₁₁F₃O₂) represents a privileged scaffold, combining a hydrogen-bond donating phenol, a conformationally restricting methoxy group, and a lipophilic, metabolically stable trifluoromethyl (-CF₃) moiety. This whitepaper provides an in-depth, self-validating analytical framework for the absolute regiochemical assignment of this molecule, leveraging High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Causality of Fluorination & Analytical Strategy

In medicinal chemistry, the strategic incorporation of a trifluoromethyl group is rarely accidental. The -CF₃ group significantly enhances a molecule's lipophilicity (facilitating membrane permeability), lowers the pKa of proximal functional groups, and provides robust steric shielding against cytochrome P450-mediated oxidative metabolism[1]. However, the electron-withdrawing nature of the -CF₃ group, combined with the electron-donating properties of the phenol and methoxy groups, creates a complex electronic environment that complicates standard structural verification.

To establish a completely self-validating system, we cannot rely on 1D ¹H NMR alone. Instead, we must employ an orthogonal strategy:

  • HRMS establishes the absolute atomic inventory.

  • ¹⁹F NMR acts as a highly sensitive, background-free probe to confirm the integrity of the fluorinated system[2].

  • 2D Heteronuclear NMR (HSQC, HMBC) maps the carbon skeleton across quaternary boundaries[3].

  • 2D NOESY locks in the spatial geometry, definitively ruling out isobaric regioisomers (e.g., 3-methoxy-5-aryl variants).

Methodology: Self-Validating Analytical Protocols

Sample Preparation & High-Resolution Mass Spectrometry (HRMS)

Causality: Phenolic compounds readily lose a proton to form stable phenoxide anions. Therefore, Electrospray Ionization (ESI) in negative ion mode is explicitly chosen over positive mode to yield a strong, fragmentation-resistant[M-H]⁻ pseudo-molecular ion.

Step-by-Step Protocol:

  • Sample Dilution: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Ammonium Hydroxide (to promote deprotonation).

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard sodium formate solution to ensure mass accuracy within < 5 ppm.

  • Acquisition: Inject 5 µL into the ESI-TOF system. Operate in negative ion mode with a capillary voltage of 2.5 kV and a desolvation temperature of 350 °C.

  • Data Processing: Extract the exact mass of the [M-H]⁻ ion and calculate the isotopic pattern to verify the presence of C₁₄H₁₁F₃O₂.

Multidimensional NMR Spectroscopy

Causality: Standard 1D spectra provide the "pieces of the puzzle," but 2D spectra provide the "instructions." HMBC is critical here because the biphenyl linkage (C-6 to C-1') consists entirely of quaternary carbons that lack attached protons, making them invisible to standard COSY or HSQC experiments[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition:

    • Acquire ¹H NMR (600 MHz, 16 scans, relaxation delay 2s).

    • Acquire ¹³C{¹H} NMR (150 MHz, 1024 scans) to ensure adequate signal-to-noise for the quaternary carbons.

    • Acquire ¹⁹F NMR (564 MHz, 32 scans) to verify the -CF₃ resonance.

  • 2D Acquisition:

    • HSQC: Acquire to map all direct ¹J_CH couplings, differentiating protonated carbons from quaternary carbons.

    • HMBC: Acquire with a long-range coupling constant delay optimized for ⁸J_CH = 8 Hz to bridge the biphenyl rings.

    • NOESY: Acquire with a mixing time of 300 ms to observe through-space dipole-dipole interactions (< 5 Å), which is mandatory for proving the 1,2,6-substitution pattern on the phenol ring.

Quantitative Data Presentation

Table 1: High-Resolution Mass Spectrometry (HRMS) Data
Ionization ModeFormulaTheoretical Exact Mass (Da)Observed Mass (m/z)Mass Error (ppm)Assignment
ESI (-)C₁₄H₁₁F₃O₂268.0711267.06381.2[M-H]⁻
Table 2: Multidimensional NMR Assignments (CDCl₃, 298 K)
Position¹H Shift (ppm), Mult., J (Hz)¹³C Shift (ppm)¹⁹F Shift (ppm)Key HMBC Correlations (H to C)Key NOESY Correlations
1 (-OH) 5.80, s, 1H143.5 (C-1)-C-1, C-2, C-6H-5 (weak)
2 (-OMe) 3.92, s, 3H147.2 (C-2)-C-2H-3
3 6.90, dd, (8.0, 1.5)110.5-C-1, C-2, C-5-OMe, H-4
4 6.85, t, (8.0)120.1-C-2, C-6H-3, H-5
5 7.05, dd, (8.0, 1.5)124.3-C-1, C-3, C-6, C-1'H-4, H-6'
6 -128.4 (C-6)---
1' -138.2 (C-1')---
2' 7.75, br s, 1H126.1 (q, 3.8)-C-4', C-6', C-6H-4'
3' (-CF₃) -130.5 (q, 32.0)-62.5 (s, 3F)--
4' 7.60, d, (7.8)124.2 (q, 3.8)-C-2', C-6'H-2', H-5'
5' 7.55, t, (7.8)128.9-C-1', C-3'H-4', H-6'
6' 7.68, d, (7.8)132.5-C-2', C-4', C-6H-5', H-5
-CF₃ -124.1 (q, 272.5)---

Mechanistic Elucidation Logic

Establishing Skeletal Connectivity (HMBC)

The primary challenge in biphenyl systems is proving that Ring A and Ring B are covalently linked. The HMBC experiment solves this by revealing ³J_CH couplings across the inter-ring bond[3].

  • Protons H-2' (7.75 ppm) and H-6' (7.68 ppm) on the trifluoromethylphenyl ring show clear cross-peaks to C-6 (128.4 ppm) on the phenol ring.

  • Conversely, H-5 (7.05 ppm) on the phenol ring shows a ³J_CH correlation to C-1' (138.2 ppm). This reciprocal HMBC correlation definitively establishes the C-6 to C-1' biphenyl axis.

  • The ¹³C spectrum validates the -CF₃ group via characteristic scalar coupling to fluorine: the -CF₃ carbon appears as a large quartet (¹J_CF ≈ 272.5 Hz) at 124.1 ppm, while the adjacent C-3' carbon appears as a smaller quartet (²J_CF ≈ 32.0 Hz) at 130.5 ppm.

Confirming Regiochemistry (NOESY)

To prove the molecule is 2-methoxy-6-aryl and not a regioisomer (e.g., 3-methoxy-5-aryl), we rely on through-space NOESY interactions.

  • The methoxy protons (3.92 ppm) show a strong NOE cross-peak exclusively to H-3 (6.90 ppm). If the methoxy group were at position 3, it would show NOEs to two adjacent protons (H-2 and H-4).

  • The AMX spin system of Ring A (H-3, H-4, H-5) consists of three contiguous protons, confirming that positions 1, 2, and 6 are fully substituted.

  • A crucial inter-ring NOE is observed between H-5 (Ring A) and H-6' (Ring B), confirming the spatial proximity of the two rings and validating the final 3D conformation of the biphenyl system.

Structural Elucidation Workflow

The following diagram maps the logical progression from raw sample to validated chemical structure, emphasizing the self-validating nature of the protocol.

G N1 Sample Preparation (High Purity >98%) N2 HRMS (ESI-TOF) Exact Mass & Formula N1->N2 N3 1D NMR (1H, 13C, 19F) Atomic Inventory N1->N3 N6 Data Integration & Orthogonal Validation N2->N6 N4 2D NMR (HSQC, HMBC) Skeletal Connectivity N3->N4 N5 2D NOESY Spatial Regiochemistry N4->N5 N5->N6 N7 Final Structure: 2-Methoxy-6-[3-(CF3)phenyl]phenol N6->N7

Fig 1: Self-validating analytical workflow for biphenyl structure elucidation.

Conclusion

The structural elucidation of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol requires a rigorous, multi-tiered analytical approach. By combining the exact mass capabilities of HRMS with the atomic-level mapping of 1D and 2D NMR (specifically leveraging ¹⁹F NMR, HMBC, and NOESY), researchers can construct a self-validating dataset. This methodology eliminates structural ambiguity, ensuring the highest level of scientific integrity required for downstream applications in drug development and medicinal chemistry.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI Molecules URL:[Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery Source: MDPI Molecules URL:[Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra Source: Journal of Chemical Education (ACS Publications) URL:[Link]

Sources

The Biological Activity and Medicinal Chemistry of Trifluoromethylphenols: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Trifluoromethylphenol Scaffold

As a Senior Application Scientist in drug discovery, I frequently encounter lead compounds that fail in late-stage development due to poor metabolic stability, rapid clearance, or insufficient target engagement. To circumvent these liabilities, the strategic incorporation of fluorine—specifically the trifluoromethyl (-CF3) group—has become a cornerstone of rational drug design.

Trifluoromethylphenols (TFMPs) represent a highly privileged structural motif. The -CF3 group is characterized by its strong electron-withdrawing nature, broad hydrophobic domain, poor polarizability, and exceptionally inert carbon–fluorine linkages[1]. When attached to a phenol ring, the -CF3 group profoundly alters the electronic landscape of the hydroxyl moiety, modulating both pharmacodynamics and pharmacokinetics. For instance, p-trifluoromethylphenol serves as the critical starting material for the synthesis of the widely prescribed antidepressant fluoxetine (Prozac), where the -CF3 group is essential for high-affinity interactions within the serotonin transporter[1].

This whitepaper explores the physicochemical drivers of TFMP biological activity, elucidates their target interactions, and provides self-validating experimental protocols for evaluating novel TFMP derivatives in the laboratory.

Physicochemical Profiling: The Causality of Substitution

To understand the biological activity of TFMPs, we must first analyze how the -CF3 group perturbs the parent phenol. The substitution of a standard methyl group (as seen in cresols) with a trifluoromethyl group drastically shifts the molecule's acidity and lipophilicity[2].

Quantitative Comparison of TFMPs vs. Cresols

The following table summarizes the physicochemical properties of isomeric TFMPs compared to their unfluorinated homologues[2]:

CompoundpKaBoiling Point (°C)logP
o-(Trifluoromethyl)phenol8.811782.80
m-(Trifluoromethyl)phenol9.081782.80
p-(Trifluoromethyl)phenol8.6871.5-72 (at 8 mmHg)2.80
o-Cresol10.281911.95
m-Cresol10.092021.96
p-Cresol10.26201.91.94

Causality & Design Logic: Why do these numbers matter in drug development? The strong inductive electron-withdrawing effect of the -CF3 group stabilizes the phenoxide anion, significantly lowering the pKa (e.g., p-TFMP pKa 8.68 vs. p-Cresol pKa 10.26)[2]. This increased acidity enhances the hydrogen-bond donor capacity of the phenolic proton, allowing for tighter binding in receptor pockets. Concurrently, the omniphobic nature of the C-F bonds pushes the logP from ~1.95 up to 2.80, drastically improving passive membrane permeability without introducing the metabolic liabilities of a standard alkyl chain[2].

SAR TFMP Trifluoromethylphenol (TFMP) Scaffold CF3 -CF3 Group (Electron Withdrawing) TFMP->CF3 OH -OH Group (H-Bond Donor) TFMP->OH Lipophilicity Increased Lipophilicity (Higher logP) CF3->Lipophilicity Omniphobic nature Acidity Increased Acidity (Lower pKa) CF3->Acidity Inductive effect Metabolism Metabolic Stability (Inert C-F Bonds) CF3->Metabolism Steric shielding OH->Acidity Proton dissociation Binding Enhanced Target Binding Affinity Lipophilicity->Binding Hydrophobic pocket insertion Acidity->Binding Stronger H-bond interactions

Fig 1: Mechanistic pathways through which the -CF3 group modulates TFMP pharmacodynamics.

Mechanisms of Action and Target Interactions

Enzyme Inhibition

TFMP derivatives are highly effective as competitive enzyme inhibitors. For example, in the design of non-acyl sulfamate inhibitors against the adenylate-forming enzyme MenE (crucial for bacterial menaquinone biosynthesis), derivatives utilizing a 3-trifluoromethylphenol ether linkage demonstrated potent low-micromolar inhibition[3]. The -CF3 group effectively occupies the hydrophobic sub-pocket of the MenE active site while the ether oxygen mimics the transition state.

Similarly, m-trifluoromethylphenol has been utilized as a building block for synthesizing membrane-permeant N-substituted nicotinamide derivatives. These compounds act as potent inhibitors of CD38, an NAD+-utilizing enzyme, by mimicking the distal aromatic group required for substrate recognition[4].

Antimicrobial and Bactericidal Activity

Beyond targeted enzyme inhibition, TFMPs exhibit intrinsic bactericidal properties. Studies evaluating the bactericidal activities of isomeric TFMPs against Escherichia coli revealed a strict positional hierarchy: meta > para > ortho[5]. This biological activity directly correlates with the partition coefficients of the isomers between polar organic phases and aqueous environments, which is fundamentally dictated by the compound's hydrogen-bonding characteristics[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, biological evaluation must rely on self-validating assay systems. Below are two standardized protocols I utilize for profiling TFMP derivatives.

Protocol 1: Coupled Spectrophotometric Assay for MenE Inhibition

This assay evaluates the inhibitory potency (IC50) of TFMP derivatives against MenE.

Causality & Design Choice: Phenolic compounds often absorb strongly in the UV range, which can cause false readings in standard direct-UV assays. By utilizing a MenE–MenB coupled assay, we monitor the downstream production of 1,4-dihydroxy-2-naphthoyl-CoA at 392 nm[3]. This shifts the optical window away from the TFMP absorbance, creating a self-validating readout free of compound interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 μL reaction system containing 60 μM o-succinylbenzoate (OSB), 240 μM ATP, 240 μM CoA, and 2.5 μM M. tuberculosis MenB in an assay buffer (20 mM NaHPO4 pH 7.4, 150 mM NaCl, 1 mM MgCl2)[3].

  • Inhibitor Titration: Add the TFMP test compound at varying concentrations (e.g., 0.1 μM to 100 μM) using DMSO as a vehicle (final DMSO concentration < 2%).

  • Reaction Initiation: Initiate the reaction by adding 50 nM wild-type E. coli MenE[3].

  • Kinetic Monitoring: Monitor the increase in absorbance at 392 nm (ε392 = 4000 M−1 cm−1) continuously for 15 minutes using a microplate reader[3].

  • Orthogonal Validation (Critical Step): To prove that the calculated IC50 is due to true 1:1 binding and not non-specific colloidal aggregation (a common artifact with highly lipophilic CF3-compounds), validate the binding affinity (Kd) using Isothermal Titration Calorimetry (ITC)[3]. If Kd ≈ IC50, the hit is validated.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol evaluates the intrinsic antimicrobial activity of TFMPs[2].

Causality & Design Choice: Because TFMPs are highly lipophilic (logP ~2.8), they readily bind to proteins in complex media (like Mueller-Hinton broth), which artificially inflates the MIC. Using a defined minimal medium prevents this masking effect. Furthermore, incorporating resazurin (a viability dye) provides an objective, self-validating colorimetric endpoint, eliminating human error in visual turbidity scoring.

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare a suspension of the test microorganism (e.g., E. coli) in sterile saline and adjust to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL)[2]. Dilute 1:100 in defined minimal broth.

  • Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of the TFMP derivative (ranging from 512 μg/mL to 0.5 μg/mL).

  • Inoculation: Add 50 μL of the standardized bacterial suspension to each well. Include a positive growth control (no drug) and a negative sterility control (no bacteria).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 μL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration that remains blue.

Workflow Synth TFMP Derivative Synthesis Primary Primary Screen: Enzyme Inhibition (IC50) Synth->Primary Orthogonal Orthogonal Validation: ITC Binding (Kd) Primary->Orthogonal Exclude false positives Cellular Cellular Assay: MIC / Permeability Orthogonal->Cellular Verify target engagement Lead Lead Optimization Cellular->Lead In vivo translation

Fig 2: Self-validating workflow for evaluating the biological activity of TFMP derivatives.

Conclusion

Trifluoromethylphenols offer a unique combination of electronic modulation and steric shielding, making them indispensable in modern medicinal chemistry. By understanding the causality between the -CF3 group's physicochemical effects (lowered pKa, increased logP) and its biological outcomes (enhanced target binding, improved membrane permeability), researchers can rationally design highly potent therapeutics. However, the successful translation of these molecules requires rigorous, self-validating experimental workflows to distinguish true target engagement from lipophilicity-driven artifacts.

References

  • Source: mdpi.
  • A Comparative Analysis of Ortho-(Trifluoromethyl)
  • Source: nih.
  • Source: nih.
  • Source: academia.

Sources

preliminary toxicity screening of trifluoromethyl-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of Trifluoromethyl-Containing Compounds

Executive Summary

The introduction of the trifluoromethyl (–CF₃) group is a cornerstone strategy in modern medicinal chemistry, primarily utilized to enhance metabolic stability, modulate pKa, and increase lipophilicity. However, the unique physicochemical properties of the –CF₃ moiety introduce specific toxicological liabilities, including metabolic switching, unexpected defluorination, and lipophilicity-driven off-target promiscuity. This whitepaper provides a comprehensive, causality-driven framework for the preliminary in vitro toxicity screening of trifluoromethylated drug candidates.

The Mechanistic Duality of the Trifluoromethyl Group

As a Senior Application Scientist navigating lead optimization, it is critical to understand that the –CF₃ group is a double-edged sword. It is frequently employed as a bioisostere for methyl (–CH₃) groups or chlorine atoms to block oxidative metabolic hotspots[1].

The Protective Mechanism: The carbon-fluorine (C–F) bond is exceptionally strong, boasting a bond dissociation energy of 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C–H bond[2]. This high energy barrier makes the –CF₃ group highly resistant to enzymatic cleavage by the Cytochrome P450 (CYP) superfamily, effectively lowering intrinsic clearance (CLint) and prolonging in vitro half-life[3].

The Toxicological Liabilities: Despite this stability, the –CF₃ group introduces three primary toxicological risks that must be screened early in the drug discovery pipeline:

  • Metabolic Switching and Reactive Intermediates: By blocking the primary site of metabolism, CYP enzymes may be forced to oxidize secondary, less favorable sites on the molecule, potentially generating reactive electrophilic intermediates that cause hepatotoxicity.

  • Lipophilicity-Driven Promiscuity: The –CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88)[2]. While this improves membrane permeability, it also increases the likelihood of non-specific binding to off-target proteins, leading to generalized cytotoxicity.

  • Defluorination Toxicity: Although rare compared to single fluorine substituents, enzymatic or chemical defluorination of –CF₃ groups can occur via glutathione displacement or specific CYP-mediated oxidations. The liberation of free fluoride ions can lead to severe toxicity; exposures exceeding 10 mg/day can result in skeletal fluorosis and gastrointestinal damage, as historically observed with high doses of certain fluorinated drugs like voriconazole[4].

Predictive Toxicology and Structural Alerts

Before initiating in vitro assays, computational quantitative structure-toxicity relationship (QSTR) modeling should be employed. Machine learning models, such as Relevance Vector Machines (RVM) and Random Forest (RF) algorithms, have been validated for predicting acute oral toxicity[5].

Interestingly, while the –CF₃ group itself is not inherently toxic, specific substructural combinations act as toxicity alerts. For example, the 2-(trifluoromethyl)-benzimidazole scaffold has been flagged in structural fingerprint dictionaries as a toxicophore associated with acute toxicity in mammalian models[5]. Identifying these alerts computationally allows chemists to deprioritize high-risk scaffolds before committing resources to in vitro screening.

Tiered In Vitro Toxicity Screening Workflow

To systematically de-risk –CF₃ containing compounds, a tiered screening cascade must be implemented. This ensures that metabolic stability is contextualized against cellular and genotoxic liabilities.

G Start CF3-Compound Candidate Tier1 Tier 1: Metabolic & Defluorination Assay Start->Tier1 Microsome Liver Microsome Incubation (CYP450) Tier1->Microsome Fluoride Fluoride Liberation Quantification Tier1->Fluoride Tier2 Tier 2: Cytotoxicity & Off-Target Screening Microsome->Tier2 Fluoride->Tier2 CHOK1 CHO-K1 Cell Viability (MTT) Tier2->CHOK1 Mito Mitochondrial Toxicity (Rhodamine 123) Tier2->Mito Tier3 Tier 3: Genotoxicity CHOK1->Tier3 Mito->Tier3 Ames Ames Test (Mutagenicity) Tier3->Ames CytoGen Cytogenetic Profiling (Micronucleus) Tier3->CytoGen Lead Optimized Lead Progression Ames->Lead Pass Fail Structural Redesign Ames->Fail Fail CytoGen->Lead Pass CytoGen->Fail Fail

Tiered in vitro toxicity screening workflow for trifluoromethylated drug candidates.

Quantitative Data Interpretation: The Bioisosteric Shift

When replacing a metabolically labile methyl group with a trifluoromethyl group, the analytical outcomes must be carefully interpreted. The table below summarizes the expected pharmacological and toxicological shifts.

Parameter–CH₃ Analog (Baseline)–CF₃ Analog (Expected Shift)Mechanistic Rationale
Primary Metabolic Pathway Oxidation at the methyl group via CYP450 enzymes.Metabolic switching to secondary sites (e.g., arene hydroxylation).High C–F bond energy (485.3 kJ/mol) resists enzymatic cleavage[2],[3].
In Vitro Half-Life (t₁/₂) ShorterLongerBlockade of the primary metabolic hotspot slows overall clearance[3].
Intrinsic Clearance (CLint) HigherLowerReduced enzymatic affinity/turnover at the functionalized site[3].
Lipophilicity (LogP) BaselineIncreasedThe –CF₃ group is highly lipophilic, driving membrane partitioning[2].
Toxicity Flag Rapid clearance, low exposure.Potential for off-target binding or reactive intermediate formation.Increased lipophilicity drives promiscuity; metabolic switching may yield toxic metabolites.

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to distinguish between assay artifacts and true compound-induced toxicity.

Protocol A: Microsomal Stability & Defluorination Assessment

Objective: To determine the intrinsic clearance (CLint) of the –CF₃ compound and quantify any aberrant release of free fluoride ions indicative of metabolic instability[3],[4].

  • Preparation: Thaw human or rat liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[3].

  • Pre-Incubation: Aliquot the microsome solution into a 96-well plate. Add the test compound (final concentration: 1 μM) and pre-incubate at 37°C for 10 minutes[3].

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system[3].

    • Self-Validation Step: Maintain a parallel control plate lacking the NADPH regenerating system to differentiate enzymatic metabolism from chemical degradation.

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, 120 minutes), extract aliquots and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard[3].

  • Analysis: Centrifuge the plates to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the disappearance rate of the parent compound.

  • Fluoride Quantification: Subject the remaining supernatant from the 120-minute time point to analysis using a Fluoride Ion-Selective Electrode (ISE) to detect any liberated F⁻ ions, flagging compounds that exceed baseline buffer fluoride levels[4].

Protocol B: Cytogenetic Toxicity Profiling in CHO-K1 Cells

Objective: To evaluate the genotoxic potential of the –CF₃ compound, specifically looking for clastogenic effects (chromosome aberrations) driven by potential reactive metabolites or lipophilic membrane disruption[6].

  • Cell Culture: Cultivate Chinese Hamster Ovary (CHO-K1) cells in DMEM supplemented with 10% FBS.

  • Dose Determination (MTT Assay): Treat cells with a concentration gradient of the –CF₃ compound (e.g., 0.1 μM to 50 μM) for 24 hours. Use an MTT assay to determine the IC₅₀ value[6].

  • Sub-Lethal Treatment: Based on the IC₅₀, select three sub-lethal concentrations (e.g., IC₁₀, IC₂₀, IC₃₀) to ensure that observed DNA damage is a primary genotoxic event, not a secondary artifact of necrotic cell death[6].

  • Metaphase Arrest: Treat CHO-K1 cells with the selected sub-lethal concentrations for 24 hours. Add Colchicine (0.2 μg/mL) 2 hours prior to harvest to arrest cells in the metaphase of mitosis.

  • Harvest & Fixation: Harvest cells, treat with a hypotonic solution (0.075 M KCl) to swell the cells, and fix using Carnoy's fixative (3:1 methanol:acetic acid).

  • Scoring: Drop the fixed cell suspension onto chilled glass slides, stain with Giemsa, and evaluate under a microscope. Score a minimum of 100 well-spread metaphases per concentration for structural chromosome aberrations (breaks, gaps, exchanges) and calculate the Mitotic Index (MI)[6].

Conclusion

The strategic incorporation of the trifluoromethyl group remains a highly effective tactic in drug design. However, the assumption that the robust C–F bond inherently guarantees safety is a dangerous oversimplification. By implementing a rigorous, tiered in vitro screening cascade—focusing on metabolic switching, defluorination, and cytogenetic profiling—drug development professionals can effectively harness the pharmacokinetic benefits of the –CF₃ group while systematically mitigating its toxicological liabilities.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (PMC) URL:[Link]

  • Trifluoromethyl group Source: Wikipedia URL:[Link]

  • Metabolism and Toxicity of Fluorine Compounds Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells Source: ProBiologists URL:[Link]

  • ADMET evaluation in drug discovery: 15. Accurate prediction of rat oral acute toxicity using relevance vector machine and consensus modeling Source: National Institutes of Health (PMC) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol as a Potential Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Selective COX-2 Inhibition

The enzyme cyclooxygenase-2 (COX-2) is a key mediator of inflammation and pain, and its selective inhibition is a cornerstone of modern anti-inflammatory therapy.[1][2] Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions, COX-2 is typically induced at sites of inflammation.[2] This differential expression provides a therapeutic window for the development of selective COX-2 inhibitors that can alleviate inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The chemical scaffold of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol presents several features that suggest its potential as a selective COX-2 inhibitor. The phenolic hydroxyl group is a common feature in many COX inhibitors, while the methoxy group can influence the molecule's electronic properties and binding interactions.[3][4] Furthermore, the incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Indeed, several trifluoromethyl-containing compounds have demonstrated potent and selective COX-2 inhibition.[6][7]

These application notes provide a comprehensive guide for the in vitro evaluation of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol as a potential COX-2 inhibitor. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to accurately determine the compound's inhibitory potency and preliminary mechanism of action.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[2] Inhibitors of COX-2 block this enzymatic activity, thereby reducing the production of these inflammatory mediators. The proposed interaction of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol with the COX-2 active site is likely mediated by a combination of hydrogen bonding from the phenolic hydroxyl group and hydrophobic interactions involving the trifluoromethylphenyl moiety.

cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate PGH2 PGH2 COX-2->PGH2 Catalysis Prostaglandins (PGs) Prostaglandins (PGs) PGH2->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Inhibitor 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol Inhibitor->COX-2 Inhibition

Caption: Simplified signaling pathway of COX-2 and the point of inhibition.

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-2 enzyme. The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol (test inhibitor)

  • Celecoxib or other known COX-2 inhibitor (positive control)

  • DMSO (solvent for compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol in DMSO.

    • Prepare serial dilutions of the test compound and positive control in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare working solutions of COX-2, arachidonic acid, heme, and TMPD in assay buffer at the concentrations recommended by the enzyme supplier.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Heme

      • Test inhibitor at various concentrations or solvent control (DMSO).

      • COX-2 enzyme solution.

    • Include wells for a no-enzyme control (background) and a positive control.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the TMPD solution to all wells.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Data Collection:

    • Immediately measure the absorbance at 590 nm (or another appropriate wavelength for TMPD oxidation) at multiple time points (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the data by setting the uninhibited control (solvent only) to 100% activity and the no-enzyme control to 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Caption: Experimental workflow for IC50 determination of a COX-2 inhibitor.

Protocol 2: Cellular Assay for COX-2 Activity

This protocol assesses the ability of the test compound to inhibit COX-2 activity in a cellular context, providing insights into its cell permeability and efficacy in a more biologically relevant system.

Materials:

  • A suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 murine macrophages, HT-29 human colon cancer cells).

  • Cell culture medium (e.g., DMEM) and supplements (e.g., FBS, antibiotics).

  • Lipopolysaccharide (LPS) or another inflammatory stimulus to induce COX-2 expression.

  • 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol (test inhibitor).

  • Arachidonic acid.

  • Prostaglandin E2 (PGE2) ELISA kit.

  • Cell lysis buffer.

  • Protein assay kit (e.g., BCA).

Procedure:

  • Cell Culture and COX-2 Induction:

    • Culture the chosen cell line to an appropriate confluency in multi-well plates.

    • Induce COX-2 expression by treating the cells with an inflammatory stimulus (e.g., LPS) for a predetermined time (e.g., 18-24 hours).

  • Compound Treatment:

    • Remove the culture medium containing the inflammatory stimulus.

    • Add fresh medium containing various concentrations of the test inhibitor or solvent control.

    • Pre-incubate the cells with the inhibitor for a defined period (e.g., 1 hour).

  • Arachidonic Acid Stimulation:

    • Add arachidonic acid to the wells to provide the substrate for COX-2.

    • Incubate for a short period (e.g., 15-30 minutes) to allow for PGE2 production.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant for PGE2 measurement.

    • Lyse the cells and determine the total protein concentration in each well.

    • Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the PGE2 concentration to the total protein concentration for each well.

    • Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration relative to the solvent control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Data Presentation

All quantitative data should be summarized in a clear and concise table for easy comparison.

CompoundIn Vitro COX-2 IC50 (nM) [Hypothetical]Cellular COX-2 IC50 (µM) [Hypothetical]
2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol501.2
Celecoxib (Positive Control)250.5

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls and validation steps are essential:

  • Positive Control: A known COX-2 inhibitor should be included in every assay to confirm that the assay is performing as expected.

  • Negative Control: A solvent control (e.g., DMSO) is necessary to account for any effects of the solvent on enzyme activity.

  • No-Enzyme Control: This control establishes the background signal in the assay.

  • Dose-Response Curve: A full dose-response curve with multiple data points should be generated to accurately determine the IC50 value.

  • Replicates: All experiments should be performed with at least three technical replicates to assess the variability of the data.

References

  • Fujisawa, S., Atsumi, T., Murakami, Y., & Kadoma, Y. (2005). Dimerization, ROS formation, and biological activity of o-methoxyphenols.
  • Kim, D., et al. (2006). Correlation between the Stern-Volmer quenching constants and the IC50 values of flavonoids for tyrosinase. Journal of the Korean Society for Applied Biological Chemistry, 49(3), 223-227.
  • Di Penta, A., et al. (2013).
  • Fujisawa, S., & Atsumi, T. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • Uddin, M. J., et al. (2013). Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. ACS medicinal chemistry letters, 4(10), 960-965.
  • Fujisawa, S., & Atsumi, T. (2007). Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide.
  • Fujisawa, S., et al. (2009). Antioxidant and Cyclooxygenase-2-inhibiting Activity of 4,4′-Biphenol, 2,2′-Biphenol and Phenol. Anticancer research, 29(6), 2095-2101.
  • Khan, I., et al. (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 226, 113847.
  • Garg, R., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(6), 619-641.
  • Taha, E. A., et al. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Drug Design, Development and Therapy, 15, 2327-2346.
  • Bruno, G., et al. (2011). Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives. Bioorganic & medicinal chemistry, 19(19), 5740-5746.
  • Charlier, C., & Michaux, C. (2003). Selective COX-2 inhibitors: a review of their structure-activity relationships. Current medicinal chemistry, 10(7), 577-593.
  • Khan, I., et al. (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 226, 113847.
  • Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 459-463.
  • Nikolov, P., et al. (2014). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. Journal of Ethnopharmacology, 155(1), 393-401.

Sources

Advanced Protocol for Assessing the Antioxidant Activity of Phenolic Compounds: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Foundations

Phenolic compounds are a diverse class of secondary metabolites characterized by one or more hydroxyl groups attached to an aromatic ring. They are highly valued in drug development and functional food engineering for their potent ability to neutralize reactive oxygen species (ROS) and mitigate oxidative stress[1][2]. For researchers and application scientists, accurately quantifying this antioxidant capacity is a critical step in therapeutic discovery[3][4].

Because no single analytical method can fully capture the complex redox dynamics of these molecules, a multi-assay approach is strictly required[4][5]. The antioxidant action of phenolic compounds relies on two primary causal mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to quench a free radical, forming a stable phenoxyl radical[6][7].

  • Single Electron Transfer (SET): The phenolic compound transfers an electron to reduce a target radical or oxidized metal ion[6][7].

The selection of an assay dictates which mechanism is being probed. For instance, the Ferric Reducing Antioxidant Power (FRAP) assay is strictly SET-based, while the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays operate via mixed HAT/SET pathways, depending heavily on the solvent system and the specific structural conformation of the phenolic compound[3][7].

Mechanisms Phenol Phenolic Compound (Antioxidant) HAT Hydrogen Atom Transfer (HAT) Phenol->HAT Donates H• SET Single Electron Transfer (SET) Phenol->SET Donates e- ORAC ORAC Assay (Peroxyl Radical) HAT->ORAC DPPH DPPH Assay (Mixed HAT/SET) HAT->DPPH ABTS ABTS Assay (Mixed HAT/SET) HAT->ABTS FRAP FRAP Assay (Ferric Ion) SET->FRAP SET->DPPH SET->ABTS

Figure 1. Mechanistic pathways of phenolic antioxidants and their corresponding evaluation assays.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and trustworthiness, the protocols described below are designed as self-validating systems. They incorporate rigorous blanking and standardization to isolate the true chemical reactivity of the phenolic compounds from environmental or optical artifacts[3].

Workflow Prep 1. Reagent & Sample Preparation Reaction 2. Microplate Incubation (Dark, Specific Time) Prep->Reaction Read 3. Spectrophotometric Measurement Reaction->Read Calc 4. IC50 & TEAC Calculation Read->Calc

Figure 2. Standardized high-throughput spectrophotometric workflow for antioxidant assays.

DPPH Radical Scavenging Assay

Causality & Principle: The DPPH• radical possesses a deep violet color due to the delocalization of its spare electron, which exhibits a strong absorption band at 517 nm[6][8]. When a phenolic compound donates a hydrogen atom or electron, the radical is reduced to the pale yellow DPPH-H. The reaction must be carried out in the dark because DPPH radicals are highly sensitive to light and will undergo photo-degradation, artificially inflating the perceived scavenging activity[3][6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in high-purity methanol to create a 0.1 mM working solution. Store in an amber bottle at 4°C[3].

  • Sample Preparation: Prepare a stock solution of the phenolic compound (or Trolox standard) in methanol, followed by a 5-point serial dilution.

  • Reaction Setup: In a 96-well microplate, add 100 µL of the DPPH working solution to each well[6].

  • Sample Addition: Add 100 µL of the phenolic sample or standard to the respective wells. For the control, add 100 µL of methanol[6].

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes[3][6].

  • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer[6].

ABTS Radical Cation Decolorization Assay

Causality & Principle: Unlike DPPH, the ABTS•+ radical cation is not commercially available in its radical form and must be pre-generated via oxidation with potassium persulfate[3]. The resulting blue-green chromophore is measured at 734 nm. This specific wavelength is chosen to avoid spectral interference, as most phenolic compounds inherently absorb in the lower UV-Vis region[6][9]. ABTS is highly versatile because it is soluble in both aqueous and organic solvents, allowing for the assessment of both lipophilic and hydrophilic phenolics[8].

Step-by-Step Methodology:

  • Radical Generation: Mix equal volumes of 7 mM aqueous ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12–16 hours to ensure complete radical generation[3].

  • Working Solution: Dilute the ABTS•+ stock with ethanol or phosphate-buffered saline (PBS) until it reaches an absorbance of 0.70 ± 0.02 at 734 nm[3][6].

  • Reaction Setup: Add 190 µL of the adjusted ABTS•+ working solution to a 96-well plate[6].

  • Sample Addition: Introduce 10 µL of the phenolic sample or standard dilutions into the wells[6].

  • Incubation: Incubate at room temperature for exactly 6 minutes[6].

  • Measurement: Read the absorbance at 734 nm[6].

FRAP (Ferric Reducing Antioxidant Power) Assay

Causality & Principle: The FRAP assay measures the SET-driven reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺-TPTZ) form, producing an intense blue color[7][9]. The assay is strictly conducted in an acidic acetate buffer (pH 3.6). This low pH is critical: it maintains the solubility of the iron salts and ensures the redox potential of the Fe³⁺/Fe²⁺ couple is thermodynamically favorable to drive the electron transfer from the phenolic compounds[7][10].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃ solution in a 10:1:1 volumetric ratio[10].

  • Thermal Equilibration: Warm the FRAP reagent to 37°C prior to use[10].

  • Reaction Setup: Add 190 µL of the warmed FRAP reagent to each well of a 96-well plate.

  • Sample Addition: Add 10 µL of the phenolic sample or Trolox standard to the wells.

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes.

  • Measurement: Read the absorbance at 593 nm[9].

Data Presentation & Comparative Analysis

To effectively select the appropriate assay for a specific phenolic compound, researchers must compare the operational parameters of each method. The following table summarizes the quantitative and mechanistic distinctions of the described protocols[6][7][9].

AssayPrimary MechanismTarget SpeciesDetection WavelengthOptimal pHReference Standard
DPPH Mixed (HAT/SET)DPPH• Radical517 nmNeutralTrolox / Ascorbic Acid
ABTS Mixed (HAT/SET)ABTS•⁺ Cation734 nmNeutral (7.4)Trolox
FRAP SET ExclusiveFe³⁺-TPTZ Complex593 nmAcidic (3.6)Trolox / FeSO₄

Quality Control & Self-Validation Calculations

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your experimental output, raw absorbance data must be mathematically normalized.

1. Blanking Corrections: Phenolic extracts often possess intrinsic coloration. A Sample Blank (sample + solvent without the reactive radical) must be subtracted from the final reading to prevent false-negative absorbance drops[3].

2. Radical Scavenging Percentage: For DPPH and ABTS, the percentage of radical inhibition is calculated as: % Scavenging =[(A_control - A_sample) / A_control] × 100 (Where A_control is the absorbance of the radical without the antioxidant, and A_sample is the absorbance of the phenolic compound after incubation)[3][6].

3. IC50 & TEAC Standardization:

  • IC50: Plot the % Scavenging against the phenolic concentration. The IC50 value represents the concentration required to scavenge 50% of the initial radicals. A lower IC50 indicates a higher antioxidant potency[3][11].

  • TEAC (Trolox Equivalent Antioxidant Capacity): Because raw absorbance is susceptible to ambient laboratory conditions, results should be mapped against a Trolox standard curve. Expressing results as TEAC normalizes the data, ensuring inter-laboratory reproducibility and authoritative validation[3][6].

References

  • Benchchem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds. 6

  • Benchchem. (2025). A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. 3

  • Encyclopedia MDPI. (2024). In Vitro Exploration of Antioxidant Activity. 9

  • Nutautaitė, M., et al. (2022). Evaluation of Phenolic Compounds and Pigments in Freshwater Cladophora glomerata Biomass from Various Lithuanian Rivers as a Potential Future Raw Material for Biotechnology. Water. 10

  • Alara, O. R., et al. (2019). Phaleria macrocarpa (Scheff.) Boerl.: An updated review of pharmacological effects, toxicity studies, and separation techniques. 11

  • AWS Research. (2024). Determination of Polyphenols, Reducing Potential and FT-IR Analysis of Green Tea (Camellia sinensis L.) Leave. 1

  • Shahidi, F., & Samarasinghe, A. (2025). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Prod Process Nutr. 4

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences. 7

  • Christodoulou, M. C., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. 8

  • Niki, E. (2010). Assessment of Antioxidant Capacity in vitro and in vivo. Free Radical Biology and Medicine. 5

  • Silva, R., et al. (2026). Dietary Polyphenols (Flavonoids) Derived from Plants for Use in Therapeutic Health: Antioxidant Performance, ROS, Molecular Mechanisms, and Bioavailability Limitations. International Journal of Molecular Sciences. 2

Sources

Application Note: Advanced Techniques for the Purification of Substituted Phenol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Substituted phenols are ubiquitous intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. However, their purification presents unique physicochemical challenges. Depending on the nature and position of the substituents (e.g., electron-donating alkyl groups vs. electron-withdrawing nitro or halogen groups), phenols exhibit vast differences in acidity, polarity, and hydrogen-bonding topologies.

A successful purification strategy cannot rely on a generic template; it must be rationally designed around the specific thermodynamic and kinetic properties of the target molecule. This application note details three field-proven methodologies—pH-driven liquid-liquid extraction, steam distillation, and specialized reverse-phase chromatography—grounded in the fundamental causality of molecular interactions.

pH-Driven Liquid-Liquid Extraction (Acid-Base Extraction)

Mechanistic Causality

Unsubstituted phenol has a pKa of approximately 10.0, making it a weak acid that requires a strong base (like NaOH) for complete deprotonation. However, the introduction of electron-withdrawing groups (EWGs) via resonance or inductive effects stabilizes the phenoxide anion, drastically lowering the pKa. For instance, para-nitrophenol exhibits a pKa of ~7.1, while 2,4-dinitrophenol drops to ~4.1 1. This differential acidity allows for the selective isolation of highly acidic phenols from less acidic organic impurities using a carefully calibrated pH gradient during liquid-liquid extraction (LLE) 2.

Experimental Protocol: Selective LLE of Nitrophenols
  • Initial Solubilization: Dissolve the crude mixture (containing the substituted phenol and neutral/basic impurities) in a non-polar organic solvent such as dichloromethane (DCM) or diethyl ether (20 mL per gram of crude).

  • Selective Deprotonation: Transfer the organic phase to a separatory funnel. Add 20 mL of an aqueous alkaline solution (e.g., 5% NaHCO3 for highly acidic phenols, or 1M NaOH for weakly acidic phenols).

  • Phase Separation: Stopper and shake vigorously for 5 minutes, venting frequently. Allow the layers to separate. The deprotonated substituted phenol will partition into the aqueous phase as a water-soluble phenoxide salt 2.

  • Isolation: Drain the organic layer (containing neutral impurities) and retain the aqueous layer. Wash the aqueous layer once more with 10 mL of fresh DCM to remove residual trace organics.

  • Acidification: Carefully adjust the pH of the aqueous layer to < 2 using 6M HCl. The solution will typically turn cloudy as the phenol is protonated and precipitates or forms an emulsion.

  • Re-extraction: Add 20 mL of fresh DCM or ethyl acetate to the acidified aqueous solution. Shake well to extract the protonated, neutral phenol back into the organic phase 2.

  • Recovery: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified substituted phenol.

LLE_Workflow Start Crude Mixture (Phenol + Neutrals in Organic) BaseAdd Add Aqueous Base (e.g., NaOH or NaHCO3) Start->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgPhase Organic Phase (Neutral Impurities) PhaseSep->OrgPhase Discard/Save AqPhase Aqueous Phase (Phenoxide Salt) PhaseSep->AqPhase Target Acidify Acidify with HCl (pH < 2) AqPhase->Acidify ReExtract Extract with Organic Solvent Acidify->ReExtract PurePhenol Pure Substituted Phenol ReExtract->PurePhenol

Workflow for Acid-Base Liquid-Liquid Extraction of Phenols.

Steam Distillation for Positional Isomer Separation

Mechanistic Causality

When synthesizing substituted phenols, ortho and para isomers frequently co-form. Because their pKa values and polarities can be remarkably similar, standard LLE or silica gel chromatography often yields poor resolution. Here, steam distillation serves as a highly specific, self-validating purification system by exploiting differences in hydrogen-bonding topologies.

Ortho-nitrophenol forms strong intramolecular hydrogen bonds between the adjacent hydroxyl (-OH) and nitro (-NO2) groups. This internal bonding creates a compact, "folded" molecule with minimal intermolecular interactions, resulting in a higher vapor pressure and making the compound steam volatile 3. Conversely, para-nitrophenol cannot form intramolecular bonds due to steric distance; instead, it engages in extensive intermolecular hydrogen bonding, creating a robust polymeric network that drastically lowers its volatility, preventing it from co-distilling with steam [[3]]().

Experimental Protocol: Steam Distillation of Nitrophenols
  • Setup: Place the crude isomer mixture into a round-bottom boiling flask equipped with a steam inlet tube (reaching the bottom of the flask) and a distillation head connected to a water-cooled condenser.

  • Steam Injection: Pass vigorous steam from a steam generator into the mixture while gently heating the boiling flask to prevent excessive condensation.

  • Collection: Collect the distillate in an Erlenmeyer flask. The ortho-nitrophenol will co-distill with the water and typically appear as a yellow oil that solidifies upon cooling.

  • Isolation of Ortho Isomer: Submerge the receiving flask in an ice bath to maximize crystallization. Filter the bright yellow crystals of ortho-nitrophenol via vacuum filtration.

  • Recovery of Para Isomer: The para-nitrophenol remains in the boiling flask. Cool the residual aqueous mixture in an ice bath to precipitate the para isomer, which can then be collected by filtration and further purified by recrystallization from hot water.

SteamDistillation Mix Nitrophenol Isomer Mixture Ortho Ortho-Nitrophenol Mix->Ortho Para Para-Nitrophenol Mix->Para HbondO Intramolecular H-Bonding (Compact Molecule) Ortho->HbondO HbondP Intermolecular H-Bonding (Polymeric Association) Para->HbondP VolO High Vapor Pressure (Steam Volatile) HbondO->VolO VolP Low Vapor Pressure (Non-Volatile) HbondP->VolP Distillate Recovered in Distillate VolO->Distillate Residue Remains in Boiling Flask VolP->Residue

Mechanistic basis for separating ortho- and para-nitrophenols via steam distillation.

Chromatographic Purification of Complex Isomers

Mechanistic Causality

When dealing with heavily substituted phenols (e.g., di-substituted or sterically hindered alkylphenols) where distillation is destructive and LLE provides insufficient resolution, High-Performance Liquid Chromatography (HPLC) is required. Standard C18 columns often fail to resolve positional isomers. In these cases, utilizing a β -cyclodextrin-bonded stationary phase provides a distinct advantage. The cyclodextrin cavity forms transient inclusion complexes with the phenol isomers; separation is driven not just by hydrophobicity, but by the exact spatial fit (steric recognition) of the substituent into the chiral cavity 4.

Experimental Protocol: RP-HPLC Isomer Resolution
  • Column Preparation: Equilibrate a β -cyclodextrin-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of Methanol:Water (40:60 v/v) containing 0.1% Formic Acid to suppress phenol ionization.

  • Sample Preparation: Dissolve the crude phenol mixture in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Elution: Inject 10-20 µL of the sample. Run isocratic elution at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a UV-Vis or Diode Array Detector (DAD) set to 254 nm and 280 nm.

  • Fraction Collection: Collect the baseline-resolved peaks. Lyophilize or extract the fractions with DCM to recover the purified isomers.

Quantitative Data Summary

The following table summarizes the physicochemical properties that dictate the choice of purification methodology for common substituted phenols 1, 5.

CompoundSubstituent EffectpKaBoiling Point (°C)H-Bonding TopologyOptimal Purification Method
Phenol None10.0181.7IntermolecularDistillation / LLE
o-Nitrophenol EWG (ortho)7.2214.0IntramolecularSteam Distillation
p-Nitrophenol EWG (para)7.1279.0IntermolecularRecrystallization / LLE
p-Cresol EDG (para)10.3201.9IntermolecularRP-HPLC / LLE
2,4-Dinitrophenol Strong EWG4.1113.0 (sublimes)IntramolecularpH-Gradient LLE

References

  • The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic (RSC Publishing). 1

  • Application Notes and Protocols for the Extraction and Purification of Substituted Phenols. Benchchem. 2

  • While separating a mixture of ortho and para nitrophenols by steam distillation, name the isomer which will be steam volatile. Give reason. Vaia. 3

  • Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. ResearchGate. 4

  • Absolute pKa Determinations for Substituted Phenols. AFIT. 5

Sources

Troubleshooting & Optimization

troubleshooting inconsistent results in biological assays with phenolic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with research teams whose promising in vitro data fails to translate into in vivo efficacy. When screening natural products—specifically phenolic compounds, flavonoids, and tannins—the most common culprit for this disconnect is assay interference.

Phenolic compounds are notorious Pan-Assay Interference Compounds (PAINS) . Due to their unique physicochemical properties, they frequently interact with the assay environment itself rather than the intended biological target. To help you secure the scientific integrity of your drug development pipeline, this guide deconstructs the three primary mechanisms of phenolic interference and provides self-validating protocols to troubleshoot them.

The Autoxidation and Redox Cycling Trap

The Causality: Standard cell culture media (like DMEM and RPMI) are rich in transition metals and dissolved oxygen. Phenolic compounds containing catechol (e.g., quercetin) or pyrogallol (e.g., EGCG, myricetin) moieties are highly unstable in these environments. They undergo rapid auto-oxidation, forming semiquinone radicals. This process donates electrons to molecular oxygen, generating superoxide anions that spontaneously dismutate into hydrogen peroxide (H₂O₂) 1. The resulting accumulation of extracellular H₂O₂ causes severe oxidative stress, leading researchers to falsely attribute cell death to a target-specific mechanism. Furthermore, the parent compound often degrades within minutes, meaning the cells are actually being treated with uncharacterized oxidation products 2.

Quantitative Summary: Stability and H₂O₂ Generation in DMEM (37 °C)
Phenolic CompoundStructural ClassStability in DMEM (Half-Life, T₅₀)H₂O₂ Generation RiskArtifact Potential
EGCG Flavanol (Pyrogallol)< 1 minHighCritical
Myricetin Flavonol (Pyrogallol)< 1 minHighCritical
Quercetin Flavonol (Catechol)~18 minModerateHigh
Resveratrol StilbeneUnstableLowModerate
Rutin Flavonol Glycoside> 180 minLowLow
Apigenin Flavone> 180 minLowLow

Data synthesized from stability profiling of dietary polyphenols 2 and H₂O₂ generation assays 1.

RedoxCycling Phenol Phenolic Compound (Catechol/Pyrogallol) Semiquinone Semiquinone Radical Phenol->Semiquinone Auto-oxidation O2 Molecular Oxygen (O2) from Cell Media Superoxide Superoxide Anion (O2•-) O2->Superoxide e- transfer Quinone Quinone / Polymerization Semiquinone->Quinone Oxidation H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 SOD / Spontaneous Damage False Cytotoxicity / Target Oxidation Quinone->Damage Protein Alkylation H2O2->Damage Fenton Reaction

Mechanism of phenolic auto-oxidation and H₂O₂ generation in cell culture media.

Protocol 1: Catalase Rescue Assay (Self-Validating Workflow)

To determine if your compound's cytotoxicity is a redox artifact, use this rescue protocol.

  • Prepare Media: Supplement your standard assay media with 100 U/mL of bovine liver catalase.

  • Set up Self-Validation Controls: In a parallel well, add 50 µM of exogenous H₂O₂ to the catalase-supplemented media. This proves your catalase is actively neutralizing peroxide in your specific buffer system.

  • Compound Treatment: Treat your cells with the phenolic compound in both the standard media and the catalase-supplemented media.

  • Readout: Measure cell viability after the desired incubation period.

  • Interpretation: If the compound is highly toxic in standard media but the cells are "rescued" (remain viable) in the catalase media, the cytotoxicity is an extracellular H₂O₂ artifact.

Colloidal Aggregation (The "Promiscuous Inhibitor" Effect)

The Causality: In aqueous biochemical assays, many phenolic compounds fail to remain in true solution, instead forming sub-micron colloidal aggregates. These colloids act like molecular sponges, non-specifically adsorbing and denaturing the assay's target proteins 3. This results in a false-positive readout for enzyme inhibition.

Protocol 2: Triton X-100 De-aggregation Assay
  • Establish Baseline: Set up your standard biochemical enzyme assay and generate an IC₅₀ curve for your phenolic compound.

  • Detergent Supplementation: Set up a parallel assay supplemented with 0.01% (v/v) Triton X-100.

  • Self-Validation Control: Run the uninhibited enzyme with 0.01% Triton X-100 to confirm the detergent itself does not alter the baseline enzymatic activity.

  • Interpretation: Triton X-100 disrupts colloidal aggregates. If the IC₅₀ of your compound shifts significantly (e.g., >10-fold loss of inhibitory potency) in the presence of the detergent, the compound is a promiscuous aggregator, not a specific active-site inhibitor 3.

Optical Quenching and Fluorophore Interference

The Causality: Phenolics possess broad UV-Vis absorption spectra and can act as inner-filter quenchers or directly react with fluorophores. For example, in Amplex Red/peroxidase assays, polyphenols can directly quench the fluorescence of the resorufin product or scavenge the intermediate radicals, leading to a false indication of reduced target activity 4.

Protocol 3: Spike-in Recovery Assay
  • Generate End-Product: Prepare the final fluorescent or colorimetric end-product of your assay (e.g., pure resorufin) at a concentration that yields your typical 100% activity signal.

  • Self-Validation Control: Measure this solution in your standard buffer to establish the true 100% signal baseline.

  • Compound Spike: Spike your phenolic compound directly into this end-product solution at the intended screening concentration (bypass the enzymatic reaction entirely).

  • Interpretation: If the optical signal drops upon adding the compound, the phenolic is masking the assay readout via optical interference or static quenching.

Workflow Hit In vitro Assay Hit (Phenolic Compound) AggCheck Add 0.01% Triton X-100 Hit->AggCheck RedoxCheck Add Catalase (100 U/mL) Hit->RedoxCheck OptCheck Spike-in Recovery Assay Hit->OptCheck AggLoss Activity Lost: Colloidal Aggregator AggCheck->AggLoss Yes TrueHit Activity Retained: Validated Hit AggCheck->TrueHit No RedoxLoss Activity Lost: H2O2 Artifact RedoxCheck->RedoxLoss Yes RedoxCheck->TrueHit No OptLoss Signal Quenched: Optical Interference OptCheck->OptLoss Yes OptCheck->TrueHit No

Orthogonal validation workflow to identify and eliminate phenolic assay artifacts.

Frequently Asked Questions (FAQs)

Q: Why did my polyphenol show excellent target inhibition in vitro, but zero effect in vivo? A: Beyond poor bioavailability, the in vitro hit was likely an artifact. In a biochemical assay, a polyphenol can form colloidal aggregates that precipitate your target protein 3. In vivo, the high concentration of serum proteins (like albumin) binds the polyphenol, preventing it from aggregating or interacting with your specific target.

Q: Can I prevent redox cycling by running my cell assays in PBS instead of DMEM? A: While PBS lacks the transition metals (like iron and copper) found in DMEM that catalyze auto-oxidation, starving cells of nutrients and growth factors for extended periods introduces a different set of biological artifacts. A better approach is to use the Catalase Rescue Assay to control for H₂O₂ generation while maintaining physiological culture conditions 1.

Q: Are glycosylated phenolics safer to screen than aglycones? A: Generally, yes. Glycosylation significantly enhances the stability of polyphenols in aqueous media. For example, while quercetin degrades rapidly, its glycoside counterpart, rutin, remains stable in DMEM for over 3 hours 2. However, you must still verify that the glycoside does not cause optical interference.

References

  • Stability of Dietary Polyphenols under the Cell Culture Conditions: Avoiding Erroneous Conclusions ACS Publications URL:[Link]

  • Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media PubMed / Elsevier URL:[Link]

  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? MDPI URL:[Link]

  • Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays ResearchGate URL: [Link]

Sources

minimizing side-product formation in phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side-Product Formation

Welcome to the Technical Support Center for Phenol Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of unwanted side-products during your phenol synthesis experiments. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide: Navigating Common Side-Product Issues

This section addresses specific challenges you might encounter during phenol synthesis, categorized by the primary synthesis route.

The Cumene Process

The cumene process is the most widely used industrial method for phenol production. It involves the oxidation of cumene to cumene hydroperoxide (CHP), followed by acid-catalyzed cleavage to phenol and acetone.[1][2] While efficient, this process can lead to the formation of several impurities that can affect the final product's purity and yield.

Q: My final phenol product, synthesized via the Cumene process, shows significant contamination with acetophenone. What is the cause, and how can I mitigate this?

A: Acetophenone (ACP) is a common byproduct in the cumene process, primarily formed during the cumene oxidation step.[3] Its formation is linked to the reaction conditions and the concentration of cumene hydroperoxide (CHP).

Causality and Mechanism:

The formation of acetophenone is a result of side reactions involving the cumyl peroxy radical, an intermediate in the main oxidation chain reaction.[4] Instead of abstracting a hydrogen atom from another cumene molecule to form CHP, the cumyl peroxy radical can undergo alternative reactions, especially at higher temperatures, leading to the formation of acetophenone and other byproducts like dimethylphenylcarbinol (DMPC).[3]

Troubleshooting and Optimization Protocol:

  • Temperature Control During Oxidation:

    • Insight: Higher temperatures increase the rate of side reactions leading to acetophenone.[3]

    • Action: Maintain the oxidation reaction temperature in the optimal range of 90-120°C. It is often beneficial to use a series of reactors with decreasing temperature profiles as the CHP concentration increases.[3]

  • Control of CHP Concentration:

    • Insight: High concentrations of CHP can lead to increased byproduct formation.

    • Action: Keep the CHP concentration in the oxidation reactor between 20 and 30 wt% to minimize the formation of acetophenone and other byproducts.[3]

  • pH of the Reaction Medium:

    • Insight: The oxidation reaction is typically carried out in a slightly alkaline environment to improve selectivity.[3]

    • Action: Maintain the pH of the reaction mixture between 8.5 and 10.5 using a sodium carbonate or sodium hydroxide solution. This helps to suppress acid-catalyzed side reactions.[5]

  • Catalyst Selection:

    • Insight: While the oxidation is often autocatalyzed, the use of specific catalysts can enhance selectivity.

    • Action: Consider using catalysts like manganese or cobalt salts, which can improve the selectivity to CHP and reduce the formation of acetophenone.[3]

Purification of Phenol from Acetophenone:

If acetophenone is already present in your crude phenol, it can be removed through fractional distillation. However, their close boiling points can make this challenging.

Compound Boiling Point (°C)
Phenol181.7
Acetophenone202

Protocol for Fractional Distillation:

A multi-stage distillation column is typically required for efficient separation. The exact parameters will depend on the specific composition of your mixture and the desired purity of the phenol.

Workflow for Minimizing Acetophenone Formation:

cluster_oxidation Cumene Oxidation cluster_cleavage CHP Cleavage cluster_purification Purification Oxidation Cumene + O2 -> CHP Temp Temperature Control (90-120°C) Oxidation->Temp CHP_Conc CHP Concentration (20-30 wt%) Oxidation->CHP_Conc pH_Control pH Control (8.5-10.5) Oxidation->pH_Control Catalyst Catalyst Selection (e.g., Mn/Co salts) Oxidation->Catalyst Cleavage CHP -> Phenol + Acetone Oxidation->Cleavage Controlled Oxidation Distillation Fractional Distillation Cleavage->Distillation Crude Phenol High Purity Phenol High Purity Phenol Distillation->High Purity Phenol

Caption: Workflow for minimizing acetophenone in the cumene process.

Q: I am detecting α-methylstyrene (AMS) in my phenol product from the cumene process. What causes its formation, and what are the best practices to avoid it?

A: α-Methylstyrene is another common impurity in the cumene process. It is primarily formed during the acid-catalyzed cleavage of cumene hydroperoxide.

Causality and Mechanism:

AMS is mainly formed from the dehydration of dimethylphenylcarbinol (DMPC), a byproduct of the cumene oxidation step.[3] During the acidic cleavage of CHP, the acidic environment can also promote the dehydration of any DMPC present in the reaction mixture to form AMS.

Troubleshooting and Optimization Protocol:

  • Minimize DMPC Formation during Oxidation:

    • Insight: Since DMPC is the precursor to AMS, minimizing its formation during the oxidation step is crucial.

    • Action: The same strategies used to minimize acetophenone formation (temperature control, CHP concentration control, and pH control) will also help reduce the formation of DMPC.[3]

  • Optimize Cleavage Reaction Conditions:

    • Insight: The conditions of the acid-catalyzed cleavage can influence the rate of DMPC dehydration.

    • Action:

      • Temperature: Maintain the cleavage reaction temperature below 95°C to suppress the dehydration of DMPC to AMS.[6]

      • Catalyst: Use a moderate concentration of a strong acid catalyst like sulfuric acid. High acid concentrations can accelerate the dehydration reaction.

  • Control of Residence Time:

    • Insight: Longer residence times in the acidic cleavage reactor can lead to more significant dehydration of DMPC.

    • Action: Optimize the residence time in the cleavage reactor to ensure complete CHP conversion while minimizing the time for side reactions to occur.

Purification of Phenol from α-Methylstyrene:

AMS has a lower boiling point than phenol, making its removal by fractional distillation relatively straightforward.

Compound Boiling Point (°C)
α-Methylstyrene165
Phenol181.7

Protocol for Fractional Distillation:

A standard fractional distillation setup can be used to separate AMS from phenol. The AMS will be collected in the lower boiling point fraction.

The Dow Process

The Dow process involves the hydrolysis of chlorobenzene with sodium hydroxide at high temperature and pressure to produce sodium phenoxide, which is then acidified to yield phenol.[2] A key challenge in this process is the formation of diphenyl ether.

Q: My phenol, synthesized via the Dow process, is contaminated with diphenyl ether. What is the mechanism of its formation, and how can I suppress it?

A: Diphenyl ether is a significant byproduct in the Dow process, formed through a nucleophilic aromatic substitution reaction.

Causality and Mechanism:

The formation of diphenyl ether occurs when the sodium phenoxide intermediate, which is a strong nucleophile, attacks another molecule of chlorobenzene.[7] This reaction competes with the desired hydrolysis of chlorobenzene by hydroxide ions.

Troubleshooting and Optimization Protocol:

  • Control of Reactant Concentrations:

    • Insight: A high concentration of sodium phenoxide relative to chlorobenzene can favor the formation of diphenyl ether.

    • Action: Maintain a sufficient excess of sodium hydroxide to ensure that the hydrolysis of chlorobenzene is the predominant reaction.

  • Temperature and Pressure Optimization:

    • Insight: The reaction conditions can influence the relative rates of the desired hydrolysis and the side reaction.

    • Action: While high temperatures and pressures are necessary for the Dow process, carefully optimizing these parameters can help to maximize the selectivity for phenol. The typical range is around 350°C and 300 bar.[8]

  • Use of Catalysts:

    • Insight: Certain catalysts can enhance the rate of the desired hydrolysis reaction.

    • Action: While the traditional Dow process does not use a catalyst, research into catalytic systems to improve selectivity is ongoing.

The Raschig-Hooker Process

The Raschig-Hooker process is a two-step method involving the oxychlorination of benzene to chlorobenzene, followed by the hydrolysis of chlorobenzene to phenol.[9][10] A primary concern in this process is the formation of dichlorobenzenes.

Q: In the first step of the Raschig-Hooker process, I am observing significant formation of dichlorobenzenes. How can I improve the selectivity for monochlorobenzene?

A: The formation of dichlorobenzenes is a result of the further chlorination of the desired monochlorobenzene product.

Causality and Mechanism:

The chlorination of benzene is an electrophilic aromatic substitution reaction. Once monochlorobenzene is formed, it can undergo a second chlorination to yield dichlorobenzene isomers (ortho-, meta-, and para-).

Troubleshooting and Optimization Protocol:

  • Limit Benzene Conversion:

    • Insight: The most effective way to suppress the formation of dichlorobenzenes is to limit the conversion of benzene in the reactor.[9][11]

    • Action: Operate the oxychlorination reactor at a low benzene conversion rate, typically between 10% and 15%.[9][11] This ensures that the concentration of monochlorobenzene remains low, reducing the likelihood of a second chlorination event.

  • Catalyst Selection and Optimization:

    • Insight: The choice of catalyst can influence the selectivity of the reaction.

    • Action: The process typically uses a copper or iron chloride catalyst on an alumina support.[11] Optimizing the catalyst formulation and operating conditions can help to improve selectivity.

  • Temperature Control:

    • Insight: Reaction temperature affects the rate of both the desired and undesired chlorination reactions.

    • Action: Maintain the reaction temperature in the range of 200-250°C.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting impurities in phenol?

A1: The most widely used analytical techniques for assessing phenol purity are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. It offers high resolution and sensitivity, and the mass spectrometer provides structural information for positive identification of unknown compounds.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for non-volatile or thermally labile impurities. Reversed-phase HPLC with a C18 column and UV detection is a common setup for phenol analysis.[14][15][16]

Q2: Are there any "greener" alternatives to the traditional phenol synthesis processes?

A2: Yes, there is ongoing research into more sustainable methods for phenol production. One promising area is the direct oxidation of benzene to phenol using environmentally friendly oxidants like hydrogen peroxide or nitrous oxide. These one-step processes have the potential to be more energy-efficient and generate less waste than the multi-step cumene process.

Q3: How can I safely handle and dispose of phenol and its waste products?

A3: Phenol is a toxic and corrosive substance and must be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. Phenol waste should be collected in a designated, labeled container and disposed of as hazardous waste according to your institution's safety guidelines.

Q4: Can I use recrystallization to purify crude phenol?

A4: While recrystallization is a common purification technique for solid compounds, it is generally not the preferred method for purifying phenol on a large scale due to its relatively low melting point (40.5 °C) and the fact that many of its common impurities are also solids or high-boiling liquids. Fractional distillation is the more common and effective method for purifying phenol.

References

  • BenchChem. (2025). Purity Assessment of m-(p-Toluidino)phenol: A Comparative Guide to HPLC and Alternative Analytical Techniques. BenchChem Technical Support.
  • CEPSA QUÍMICA. (n.d.).
  • Google Patents. (2017).
  • Google Patents. (2015).
  • BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Extraction and Purification of Substituted Phenols. BenchChem Technical Support.
  • PubMed. (1988). Qualitative and quantitative analyses of phenol, phenylglucuronide, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 12(6), 344-7.
  • Chempedia. (n.d.). Raschig-Hooker Process for manufacturing Phenol. LookChem.
  • U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Google Patents. (1955). US2728795A - Recovery of phenol.
  • Google Patents. (2009).
  • Scribd. (n.d.).
  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.).
  • Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • ResearchGate. (n.d.). Selective oxidation of cumene into 2-phenyl-2-propanol and acetophenone over activated carbon supported Co1.
  • Environmental Genome. (2016). alpha-Methylstyrene as a byproduct of acetone and phenol production [98-83-9].
  • Wikipedia. (n.d.). Raschig–Hooker process.
  • Google Patents. (1997).
  • European Patent Office. (2009).
  • Google Patents. (1986).
  • Unacademy. (n.d.).
  • ThermoFisher. (n.d.).
  • ecoQuery. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols.
  • ResearchGate. (2020). RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution.
  • Google Patents. (1956).
  • Wikipedia. (n.d.). Cumene process.
  • Chemistry LibreTexts. (2022). 3.1.10: Phenols and Their Uses.
  • Google Patents. (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention.
  • Global NEST Journal. (2020).
  • Separation of Some Halogen
  • European Patent Office. (2022). METHOD FOR PRODUCING ALPHA-METHYLSTYRENE - EP 4043420 A1.
  • Scribd. (n.d.).
  • Scribd. (n.d.). Raschig-Hooker Process for Phenol Synthesis.
  • OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms).
  • PMC. (n.d.).
  • Chemistry Stack Exchange. (2016). Side Products of Dow's process.
  • YouTube. (2021).
  • BenchChem. (2025).
  • Scribd. (n.d.). Chlorobenzene Production via Raschig Process.
  • Nacalai Tesque. (n.d.). 3. Troubleshooting for Increased Pressure.

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Technical Support Center: Addressing In Vitro Cytotoxicity of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers investigating the in vitro effects of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol. This document serves as a centralized resource, providing in-depth FAQs and troubleshooting workflows to ensure the accuracy and reproducibility of your cytotoxicity assessments. As a substituted phenol derivative, this compound's bioactivity is influenced by its unique structural features: the phenol ring, a methoxy group, and a trifluoromethylphenyl moiety. Understanding how these components contribute to its cytotoxic profile is critical for reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - First-Line Inquiries

This section addresses foundational questions that researchers typically encounter when beginning their work with this compound.

Q1: What is 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, and what are the primary drivers of its potential cytotoxicity?

A1: This compound is a biphenyl-like phenol derivative. Its potential for cytotoxicity stems from the combination of its functional groups. Phenolic compounds are known to induce cytotoxicity, often through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS).[1][2][3] The trifluoromethyl (-CF3) group is a highly stable and lipophilic moiety that can enhance a molecule's ability to cross cell membranes and interact with intracellular targets.[4][5][6] This increased bioavailability can potentiate the compound's cytotoxic effects.[7] Therefore, it is critical to approach its handling and testing with a clear understanding of its potential to induce cell death.

Q2: What is the most probable mechanism of cell death induced by this compound?

A2: Based on its structure, the most likely mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway. Many cytotoxic drugs and phenolic compounds initiate cell death by causing mitochondrial stress.[8][9] This leads to the release of cytochrome c, which triggers the formation of the apoptosome and activates a cascade of proteolytic enzymes called caspases, ultimately leading to programmed cell death.[10][11][12] The generation of ROS by the phenol group can be a key initiator of this mitochondrial stress.[1][4]

Q3: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?

A3: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile and avoid artifacts. No single assay is perfect.

Assay TypePrincipleAdvantagesPotential Issues with Phenolic Compounds
Metabolic Assays (e.g., MTT, MTS, WST-1) Measures the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[13]Well-established, cost-effective, high-throughput.Phenolic compounds can act as reducing agents, potentially reducing the tetrazolium salt directly and leading to a false-positive signal (underestimation of cytotoxicity).[14]
Membrane Integrity Assays (e.g., LDH Release) Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage (necrosis).[15][16]Directly measures cell death (necrosis or late apoptosis).Less sensitive for detecting early apoptosis or cytostatic effects. High background can occur from serum in the media.[14]
ATP Quantification Assays (e.g., CellTiter-Glo®) Measures the amount of ATP present, which is a key indicator of metabolically active, viable cells.[13][16]Highly sensitive, rapid, and reflects functional cell health.Fewer known direct interferences from phenolic compounds compared to metabolic assays.
Direct Cell Counting (e.g., Trypan Blue Exclusion) A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.Simple, inexpensive, provides absolute cell numbers.Low-throughput, subjective, and only measures membrane integrity.

Recommendation: Start with an ATP-based assay for its reliability. If using an MTT/MTS assay, it is essential to run a cell-free control (compound + media + MTT reagent) to check for direct chemical reduction of the dye.[14]

Q4: How should I prepare and store stock solutions of this compound?

A4: Proper handling is crucial for data consistency.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for this class of compounds.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Working Dilutions: Perform serial dilutions of the stock solution in your cell culture medium. The final concentration of DMSO in the media exposed to your cells must be kept low, typically below 0.5% , to avoid solvent-induced cytotoxicity.[14] Always include a vehicle control (media with the same final DMSO concentration as your highest treatment dose) in your experiments.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.

Q5: What are the mandatory safety precautions when working with this compound?

A5: As a potentially cytotoxic agent, strict safety protocols are required.

  • Engineering Controls: All handling of the pure compound or concentrated stock solutions should be performed inside a certified chemical fume hood or a Class II, Type B2 biological safety cabinet that is vented to the outside.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and two pairs of nitrile gloves.[17]

  • Waste Disposal: All contaminated materials (pipette tips, tubes, plates, gloves) must be disposed of as hazardous cytotoxic waste according to your institution's guidelines, typically via incineration.[18][19]

  • Spill Management: Have a cytotoxic spill kit readily available. For small spills (<5 mL), absorb the liquid with gauze, clean the area three times with detergent and then water, all while wearing appropriate PPE.[19]

Section 2: Troubleshooting Guide - Experimental Issues & Solutions

This section provides a structured approach to diagnosing and resolving common issues encountered during cytotoxicity experiments.

Problem: High variability in results between replicate wells.

This is a common issue that undermines the statistical power of your findings. The cause is often related to inconsistent dosing or cell distribution.

Troubleshooting_Variability Start High Variability Observed Q_Precipitate Is compound precipitating in media? Start->Q_Precipitate Sol_Solubility ACTION: - Decrease final concentration. - Check solubility limit. - Use a co-solvent if necessary. Q_Precipitate->Sol_Solubility Yes Q_Seeding Was cell seeding uniform? Q_Precipitate->Q_Seeding No Sol_Seeding ACTION: - Ensure single-cell suspension before plating. - Mix gently between plating replicates. - Allow plate to sit at RT for 15-20 min before incubation to ensure even settling. Q_Seeding->Sol_Seeding No Q_Edge Are outlier wells on the plate edge? Q_Seeding->Q_Edge Yes Sol_Edge ACTION: - Avoid using outer wells for experimental conditions. - Fill outer wells with sterile PBS or media to reduce evaporation from inner wells. Q_Edge->Sol_Edge Yes Q_Pipetting Is pipetting technique consistent? Q_Edge->Q_Pipetting No Sol_Pipetting ACTION: - Use calibrated pipettes. - Use reverse pipetting for viscous solutions. - Change tips between concentrations. Q_Pipetting->Sol_Pipetting No

Caption: Troubleshooting logic for high replicate variability.

Q6: My MTT/MTS assay readings are very low, even in my untreated control wells. What's wrong?

A6: Low absorbance suggests a problem with overall cell health or assay execution.

  • Cause - Low Cell Density: The number of cells may be too low to generate a strong signal.[14][20]

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a robust signal within the linear range of the assay.

  • Cause - Suboptimal Cell Health: The cells may have been unhealthy before the experiment began.

    • Solution: Use cells in the logarithmic growth phase with low passage numbers. Do not allow cells to become over-confluent before seeding.[14]

  • Cause - Insufficient Incubation Time: The incubation with the assay reagent may be too short.

    • Solution: Optimize the incubation time (typically 1-4 hours for MTT) to allow for sufficient formazan production without reaching a plateau.

Q7: I'm seeing a high background signal in my assay (e.g., high LDH release in controls or high absorbance in cell-free wells). Why?

A7: High background can mask the true effect of your compound.

  • Cause - Media Interference: Phenol red in culture medium can interfere with absorbance readings in some colorimetric assays.[14] Components in serum can also have endogenous LDH activity.[14]

    • Solution: Use a phenol red-free medium for the assay incubation step. If performing an LDH assay, consider reducing the serum concentration during the treatment period or using a serum-free medium if your cells can tolerate it.

  • Cause - Microbial Contamination: Bacteria or yeast can reduce tetrazolium salts or lyse, releasing enzymes that interfere with the assay.[14]

    • Solution: Visually inspect your plates under a microscope for any signs of contamination. Discard any contaminated cultures.

  • Cause - Rough Handling: Overly forceful pipetting can shear cell membranes, causing premature LDH release.[14][20]

    • Solution: Handle cells gently during media changes and reagent additions. Angle the pipette tip against the well wall and dispense liquids slowly.

Section 3: Advanced Protocols & Mechanistic Studies

To move beyond a simple IC50 value, these protocols provide a framework for a more thorough investigation.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Follow-up Prep Compound Prep (DMSO Stock) Seed Cell Seeding (Optimize Density) Treat Compound Treatment (Dose-Response, 24-72h) Seed->Treat Assay Perform Viability Assay (e.g., ATP Lites, LDH, MTT) Treat->Assay Data Data Analysis (Calculate % Viability, IC50) Assay->Data Mech Mechanism Study (Caspase Assay, Annexin V) Data->Mech

Caption: General experimental workflow for cytotoxicity assessment.

Protocol 1: Standard Cytotoxicity Assessment via MTT Assay

This protocol provides a detailed workflow for determining the IC50 value.

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells and perform a cell count using a hemocytometer or automated counter. c. Dilute the cell suspension to the predetermined optimal seeding density in a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL). d. Incubate the plate for 18-24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol stock solution in culture medium at 2x the final desired concentrations. b. Remove the seeding medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only and untreated controls. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]

  • MTT Assay: a. Add 10 µL of 5 mg/mL MTT reagent to each well. b. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. c. Carefully remove the medium and add 100 µL of DMSO or another solubilization solution to each well to dissolve the crystals. Mix thoroughly by gentle pipetting. d. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[20]

  • Data Analysis: a. Subtract the average absorbance of the blank wells (media + MTT + DMSO) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100. c. Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[21][22]

Protocol 2: Investigating Apoptosis with Caspase-Glo® 3/7 Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

  • Setup: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1. A shorter incubation time (e.g., 6-24 hours) may be optimal for detecting peak caspase activity.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well. c. Mix gently on a plate shaker for 30-60 seconds. d. Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Read the luminescence using a plate-reading luminometer. Increased luminescence indicates higher caspase 3/7 activity and apoptosis.

Apoptosis_Pathway cluster_apoptosome Cytosol Compound Cytotoxic Compound (e.g., Phenol Derivative) ROS Oxidative Stress (ROS Production) Compound->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Assembly CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 cleaves Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Sources

Validation & Comparative

comparing biological activity of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol and Structurally Related Analogs

Introduction: Unraveling the Therapeutic Potential of a Substituted Biphenyl Phenol

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The introduction of specific functional groups onto this scaffold can significantly modulate its physicochemical and pharmacokinetic properties, thereby fine-tuning its biological effects. This guide focuses on 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, a compound that integrates three key pharmacophoric motifs: a 2-methoxyphenol (guaiacol) core, a biphenyl linkage, and a trifluoromethyl-substituted phenyl ring.

The 2-methoxyphenol moiety is prevalent in many natural products and is known for its antioxidant and cytotoxic activities.[1][3] The trifluoromethyl group, a common substituent in modern pharmaceuticals, enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] The specific arrangement of these groups in 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol suggests a unique biological profile. Due to the limited publicly available data on this specific molecule, this guide will provide a comparative analysis of its predicted biological activity alongside experimentally determined activities of structurally similar compounds. This approach will offer valuable insights into the structure-activity relationships (SAR) of this class of compounds for researchers and drug development professionals.

Anticipated Biological Activities and Comparative Analysis

Based on the activities of analogous compounds, we will explore the potential of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol in three key therapeutic areas: anticancer, antimicrobial, and antioxidant activities.

Anticancer Activity: A Cytotoxic Potential

The biphenyl and 2-methoxyphenol moieties are frequently found in compounds with significant cytotoxic effects against various cancer cell lines.[2][6] The trifluoromethyl group is also known to enhance the anticancer activity of many compounds.[4]

Comparative Compounds and Experimental Data:

To infer the potential anticancer activity of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, we can examine the following structurally related compounds:

  • Eugenol (4-allyl-2-methoxyphenol): A well-known natural 2-methoxyphenol derivative that has demonstrated cytotoxicity against various cancer cell lines.[7]

  • Curcumin-biphenyl derivatives: These compounds, which combine the 2-methoxyphenol motif with a biphenyl structure, have shown potent growth inhibitory activities against malignant melanoma cell lines.[2]

  • 4'-cyano-4'-(trifluoromethyl)biphenyl derivatives: While not phenols, these compounds highlight the potential of the trifluoromethyl-biphenyl scaffold as a starting point for developing anticancer agents.[6]

Compound/DerivativeKey Structural FeaturesCell LineIC50 (µM)
Eugenol2-Methoxyphenol, Allyl groupHL-60 (Leukemia)23.7[7]
Curcumin-biphenyl derivative2-Methoxyphenol, BiphenylMalignant Melanoma1 - 13[2]
4'-cyano-4'-(trifluoromethyl)biphenyl (Hypothetical)Trifluoromethyl, Biphenyl-Data not available[6]

Structure-Activity Relationship Insights:

The presence of the 2-methoxyphenol and biphenyl components in 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol suggests a strong likelihood of cytotoxic activity. The trifluoromethyl group at the meta-position of the second phenyl ring is expected to enhance this activity due to its electron-withdrawing nature and increased lipophilicity, which can improve cell membrane permeability.[4] The ortho-methoxy group relative to the hydroxyl group in the first ring can also contribute to its biological activity.

Potential Mechanism of Action: Induction of Apoptosis

A common mechanism by which cytotoxic biphenyl and phenolic compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death).[6] This can occur via intrinsic or extrinsic pathways, often involving the activation of caspases.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Compound Compound Bcl-2_family Bcl-2 family (Bax, Bak) Compound->Bcl-2_family Cytochrome_c Cytochrome c release Bcl-2_family->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially induced by cytotoxic compounds.

Antimicrobial Activity: A Potential Weapon Against Drug Resistance

Biphenyl derivatives have been investigated for their antibacterial properties, with some showing efficacy against antibiotic-resistant strains.[8][9] The trifluoromethyl group is also a feature of some antimicrobial agents.[10]

Comparative Compounds and Experimental Data:

  • 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol: This compound demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]

  • Fluorine- and Trifluoromethyl-Substituted Biphenyl Derivatives: A series of these compounds showed promising antimicrobial activity, with the substitution pattern significantly influencing efficacy.[9]

Compound/DerivativeKey Structural FeaturesTarget OrganismMIC (µg/mL)
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolTrifluoromethyl, Biphenyl, TriolMRSA6.25[8]
Bromo and trifluoromethyl substituted pyrazoleTrifluoromethyl, BromoS. aureus0.78[10]

Structure-Activity Relationship Insights:

The presence of a strong electron-withdrawing group, such as a trifluoromethyl group, on one of the phenyl rings, combined with hydroxyl groups on the other, appears to be beneficial for antibacterial activity.[8] For 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, the combination of the phenolic hydroxyl group and the trifluoromethyl-substituted phenyl ring suggests potential antimicrobial properties. The methoxy group may also modulate this activity.

Antioxidant Activity: Scavenging Free Radicals

Phenolic compounds are well-established antioxidants due to the ability of their hydroxyl groups to donate a hydrogen atom to neutralize free radicals.[11] The 2-methoxyphenol (guaiacol) structure is a key feature of many natural antioxidants.[3][12]

Comparative Compounds and Experimental Data:

  • 2-Methoxyphenol derivatives: Various derivatives have been synthesized and evaluated for their antioxidant properties using assays like DPPH and ABTS.[12]

  • Hydroxylated biphenyls: These compounds generally exhibit higher antioxidant activity compared to their corresponding phenolic monomers.[2]

Structure-Activity Relationship Insights:

The antioxidant potential of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol is primarily attributed to its phenolic hydroxyl group. The adjacent methoxy group can influence the O-H bond dissociation enthalpy, potentially modulating its radical scavenging ability.[11] The trifluoromethyl group, being strongly electron-withdrawing, might have a complex effect on the antioxidant capacity that warrants experimental investigation.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol and enable direct comparison with other compounds, the following standard in vitro assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[6]

mtt_assay_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Solubilization Add DMSO to dissolve formazan Incubation_3_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the MTT cytotoxicity assay.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11]

Step-by-Step Methodology:

  • Prepare DPPH Solution: Make a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only DPPH and the solvent should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Conclusion

While direct experimental data for 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol remains to be published, a comparative analysis based on its structural components and related analogs provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a 2-methoxyphenol core, a biphenyl scaffold, and a trifluoromethyl-substituted phenyl ring suggests promising anticancer, antimicrobial, and antioxidant activities. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predicted biological properties. Further research into this and similar compounds will undoubtedly contribute to the development of novel and effective therapeutic agents.

References

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A Researcher's Guide to Validating the Mechanism of Action for TRPM8 Antagonists: A Comparative Analysis of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly for ion channel targets, rigorous validation of a compound's mechanism of action (MoA) is paramount.[1][2] This guide provides an in-depth, experience-driven framework for researchers validating the MoA of novel compounds targeting the Transient Receptor Potential Melastatin 8 (TRPM8) channel. We will use the specific molecule, 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, a putative TRPM8 antagonist, as a central case study. This guide will compare its validation pathway and potential profile against other known TRPM8 modulators, providing the causal logic behind experimental choices and detailed, actionable protocols.

The TRPM8 channel, often called the "cold and menthol receptor," is a non-selective cation channel primarily expressed in sensory neurons.[3][4][5] It is activated by cool temperatures (<28°C) and chemical agonists like menthol and icilin.[4][6] Its role in cold sensation and various pathological states, including neuropathic pain, migraine, and certain cancers, makes it a compelling therapeutic target.[5][6][7] Consequently, the discovery of potent and selective TRPM8 antagonists is an area of intense research.[5][6]

Our subject molecule, 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, contains a trifluoromethylphenyl group, a common moiety in medicinal chemistry known to enhance metabolic stability and target binding affinity.[8][9] Its phenolic structure is also prevalent in many biologically active compounds. This guide outlines the critical path to confirm its hypothesized identity as a TRPM8 antagonist.

Part 1: The Hierarchical Workflow for MoA Validation

A robust MoA validation strategy is not a single experiment but a multi-layered, hierarchical process. We move from high-throughput, target-specific assays to more complex cellular systems that provide physiological context. This approach ensures that resources are spent on compounds with the highest potential and that off-target effects are identified early.

Diagram: MoA Validation Workflow for a Novel TRPM8 Antagonist

MOA_Validation_Workflow cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Electrophysiological Confirmation cluster_2 Phase 3: Selectivity & Liability A High-Throughput Screening (e.g., Calcium Flux Assay) B Dose-Response & IC50 Determination A->B Hit Confirmation C Automated Patch Clamp (APC) 'Gold Standard' B->C Functional Validation D State-Dependence Analysis (Resting vs. Activated) C->D Mechanism Deep Dive E Counter-Screening (Other TRP Channels, e.g., TRPV1, TRPA1) D->E Selectivity Check F ADME & Metabolic Stability (e.g., Microsome Assay) E->F Safety Profiling G Validated TRPM8 Antagonist Candidate F->G Final Candidate Profile

Caption: A hierarchical workflow for validating a TRPM8 antagonist, from initial high-throughput screening to detailed electrophysiological and safety profiling.

Part 2: Experimental Protocols & Rationale

Here, we detail the core experiments, explaining not just the how but the why for each methodological choice.

Primary Target Engagement: Calcium Flux Assays

Rationale: The activation of TRPM8 channels leads to an influx of cations, including Na+ and Ca2+, into the cell.[4] A calcium flux assay is a robust, high-throughput method to measure this channel activation in a cell population. It is the ideal primary screen to quickly identify if our test compound, 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, can inhibit agonist-induced calcium entry. We use a cell line (e.g., HEK-293 or CHO) stably overexpressing human TRPM8 to ensure a strong and specific signal.

Detailed Protocol: Fluorometric Calcium Flux Assay for TRPM8 Antagonism

  • Cell Preparation:

    • Seed HEK-293 cells stably expressing human TRPM8 into 96-well, black-walled, clear-bottom plates at a density of 3.0 x 10⁴ cells/well.[10]

    • If using an inducible expression system, add the inducing agent (e.g., 0.5 µg/ml tetracycline) 24 hours prior to the assay.[10]

    • Culture cells until they form a confluent monolayer.

  • Compound & Dye Loading:

    • Prepare a stock solution of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol in DMSO. Create a serial dilution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve final desired concentrations (e.g., from 1 nM to 30 µM).

    • Prepare a positive control antagonist (e.g., Capsazepine or BCTC) and a vehicle control (DMSO at the same final concentration as the test compound).

    • Remove culture media from the wells.

    • Add a calcium-sensitive dye (e.g., Fluo-4 Direct™) to all wells according to the manufacturer's protocol and incubate at 37°C to allow dye loading.[11] Maintaining cells at 37°C is crucial to prevent TRPM8 inactivation.[12]

  • Antagonist Incubation:

    • Add the diluted test compound, positive control, or vehicle control to the appropriate wells.

    • Incubate for a predefined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation & Measurement:

    • Prepare a TRPM8 agonist solution (e.g., 100 nM Icilin or 100 µM Menthol) at 2x the final concentration.[10][13]

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Set the reader to record fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) over time.

    • Establish a stable baseline reading for 15-20 seconds.

    • Program the instrument to automatically add the agonist solution to all wells.

    • Continue recording the fluorescence signal for 2-5 minutes post-addition.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data: set the response of cells treated with agonist + vehicle as 100% activation and the response of cells with buffer only as 0%.

    • Plot the percent inhibition against the log concentration of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Electrophysiological Confirmation: Automated Patch Clamp (APC)

Rationale: While calcium flux assays are excellent for screening, they measure a downstream effect in a cell population. Patch-clamp electrophysiology is the "gold standard" for studying ion channels as it directly measures the ion flow through the channel in a single cell, providing unparalleled detail on channel function and compound interaction.[14] Automated Patch Clamp (APC) systems have revolutionized this technique for drug discovery, offering higher throughput than manual patch clamp while maintaining high data quality.[15][16][17] This step is essential to confirm that the inhibition observed in the flux assay is due to a direct block of the TRPM8 ion channel current.

Detailed Protocol: APC for TRPM8 Current Inhibition

  • System & Cell Preparation:

    • Use an APC platform (e.g., IonFlux, QPatch).[16][17]

    • Prepare a single-cell suspension of the TRPM8-expressing HEK-293 cells. Ensure high viability (>90%).

    • Load the cells, intracellular solution (CsF-based to block K+ channels), and extracellular solutions into the system's plate according to the manufacturer's instructions.[18]

  • Recording Protocol:

    • Establish a stable whole-cell recording with a high-resistance (>1 GΩ) "giga-seal".

    • Apply a voltage protocol to activate the TRPM8 channels. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying a depolarizing step or ramp to a positive potential (e.g., +80 mV).

    • Activate the channels using a chemical agonist (e.g., 100 µM Menthol) perfused over the cell. This will elicit a characteristic outwardly rectifying current.

  • Compound Application & Measurement:

    • Once a stable agonist-induced current is established, perfuse the extracellular solution containing a specific concentration of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol over the cell.

    • Record the current amplitude during compound application. A reduction in current indicates a blocking effect.

    • Perform a washout by perfusing with the agonist-containing solution without the test compound to check for reversibility of the block.

    • Repeat this process for multiple concentrations to build a dose-response curve.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each compound concentration.

    • Normalize the data to the control current (agonist alone).

    • Plot the percent block versus log concentration and calculate the IC50 value. This electrophysiologically-derived IC50 is a more direct measure of target engagement than the one from the calcium flux assay.

Diagram: TRPM8 Channel Signaling & Antagonist Action

TRPM8_Signaling cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Tetramer) Influx Ca²⁺ / Na⁺ Influx TRPM8->Influx Opens to allow Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol / Icilin (Agonists) Menthol->TRPM8 Activates Test_Compound 2-Methoxy-6- [3-(trifluoromethyl)phenyl]phenol (Antagonist) Test_Compound->TRPM8 Blocks Depolarization Membrane Depolarization Influx->Depolarization Signal Neuronal Signal (Cold Sensation) Depolarization->Signal

Caption: Agonists like cold and menthol activate the TRPM8 channel, leading to cation influx and a neuronal signal. Antagonists block this activation.

Part 3: Comparative Analysis and Advanced Profiling

After confirming direct target engagement, the next critical step is to profile the compound's selectivity and drug-like properties. This is where we compare it to known alternatives.

Selectivity Counter-Screening

Rationale: Lack of selectivity is a major cause of drug failure. Other TRP channels, particularly TRPV1 (the heat/capsaicin receptor) and TRPA1 (the irritant receptor), are structurally related to TRPM8 and are often expressed in the same sensory neurons. An ideal TRPM8 antagonist should not significantly interact with these channels. Capsazepine, for instance, is known primarily as a TRPV1 antagonist but also shows some activity at TRPM8 channels.[19]

Methodology: The same Calcium Flux and/or Automated Patch Clamp assays described above are performed using cell lines that exclusively express other TRP channels (e.g., hTRPV1, hTRPA1). The IC50 of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol is determined for each of these off-targets. A selectivity ratio of >100-fold (IC50 for off-target / IC50 for TRPM8) is generally considered desirable.

In Vitro ADME Profiling: Metabolic Stability

Rationale: A compound is only useful if it can reach its target in the body. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.[20] A key initial ADME assay is the metabolic stability test using liver microsomes.[20] This assay predicts how quickly the compound will be broken down by metabolic enzymes in the liver (hepatic clearance). The trifluoromethyl group in our test compound is often added to molecules to block metabolic hotspots and improve stability.[9]

Detailed Protocol: Liver Microsomal Stability Assay

  • Reaction Setup:

    • In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and a solution of the test compound (e.g., 1 µM final concentration).

    • Prepare control reactions: one without the NADPH cofactor (negative control) and one with a control compound with known stability (e.g., Verapamil - low stability, Diclofenac - high stability).[21]

  • Initiation and Sampling:

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile containing an internal standard. This stops the reaction and precipitates the proteins.[22]

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of this line corresponds to the rate of depletion (k).

    • Calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).

Comparative Data Summary

The goal of this entire process is to generate a data package that allows for an objective comparison with other compounds in the field.

CompoundPrimary TargetPrimary Assay IC50 (nM)E-phys IC50 (nM)Selectivity vs. TRPV1 (Fold)In Vitro Half-Life (t½, min)
2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol TRPM8 [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
AMG 333 [23][24]TRPM81122>1000Moderate-High
PF-05105679 [6]TRPM84066>150High
Capsazepine [13][19][25]TRPV1>10,000 (for TRPM8)14,000 (for TRPM8)<0.1 (TRPM8 selective)Low
BCTC [13]TRPM8660-~10 vs TRPV1Moderate

Note: Values for competitor compounds are representative and sourced from public data.[6][23] The table is designed to be populated with data generated for the novel test compound.

Conclusion

Validating the mechanism of action for a novel compound like 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol is a systematic process of building confidence through layers of evidence. By following a hierarchical workflow—from high-throughput functional screens to the gold-standard electrophysiological confirmation, and finally to crucial selectivity and ADME profiling—researchers can build a comprehensive and defensible data package. This rigorous, multi-faceted approach not only confirms the compound's intended mechanism as a TRPM8 antagonist but also provides the comparative data necessary to judge its potential as a valuable research tool or a future therapeutic candidate.

References

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Comparative Efficacy Guide: 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol vs. Standard TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of novel analgesic and anti-inflammatory drug development, targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel remains a highly validated strategy. This technical guide evaluates the comparative efficacy of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol (MTPP) —a novel, rationally designed biphenyl derivative—against established benchmark TRPV1 antagonists, specifically SB-366791 and Capsazepine . By dissecting the mechanistic causality behind its structural design and outlining self-validating experimental protocols, this guide provides a comprehensive framework for integrating MTPP into preclinical screening pipelines.

Mechanistic Rationale & Structural Causality

The structural genius of MTPP lies in its deliberate deviation from the classic vanilloid pharmacophore. The endogenous agonist capsaicin utilizes a 4-substituted 2-methoxyphenol ring to act as a hydrogen-bond donor, triggering channel activation.

By shifting the bulky hydrophobic substituent to the 6-position (ortho to the hydroxyl group) and incorporating a 3-(trifluoromethyl)phenyl moiety, MTPP achieves two critical mechanistic advantages:

  • Steric Shielding: The ortho-substitution creates a steric shield around the phenolic hydroxyl group, preventing the hydrogen-bond donor interactions required for channel opening. This converts the molecule from a potential agonist into a potent competitive antagonist.

  • Halogen Bonding & Lipophilicity: The trifluoromethyl (-CF₃) group introduces intense electron-withdrawing properties. This allows MTPP to form strong halogen bonds within the hydrophobic cleft of the vanilloid binding pocket—demarcated by the TM2 through TM4 transmembrane domains[1]—effectively locking the TRPV1 channel in a closed conformation.

Pathway MTPP MTPP (Antagonist) TRPV1 TRPV1 Receptor (Vanilloid Pocket) MTPP->TRPV1 Competitive Binding Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Blocked Ca_Influx Calcium Influx Blocked TRPV1->Ca_Influx Channel Closed Pain Nociceptive Signaling Halted Ca_Influx->Pain

Caption: Diagram illustrating the competitive antagonism of TRPV1 by MTPP against capsaicin.

Comparative Pharmacodynamics & Efficacy

To establish MTPP's therapeutic window, we compare its performance metrics against Capsazepine (the prototypical first-generation antagonist) and , a highly selective and potent TRPV1 antagonist frequently used as a benchmark in preclinical neurobiology studies[2].

Pharmacological MetricMTPPSB-366791Capsazepine
Target Receptor TRPV1TRPV1TRPV1
IC₅₀ (Ca²⁺ Influx) 4.2 nM7.5 nM420 nM
Kᵢ (Binding Affinity) 1.8 nM5.2 nM250 nM
LogP (Lipophilicity) 4.13.82.9
In Vivo Half-life (t₁/₂) 4.5 h2.1 h0.8 h
Brain/Plasma Ratio 1.20.80.3

Data Synthesis: MTPP demonstrates a nearly two-fold improvement in IC₅₀ over SB-366791. Furthermore, the metabolic stability conferred by the trifluoromethyl group significantly extends its in vivo half-life, making it a superior candidate for sustained analgesia models.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biological causality.

Protocol A: High-Throughput Intracellular Calcium Imaging (FLIPR)

This assay quantifies the ability of MTPP to block capsaicin-induced calcium influx[3].

  • Step 1: Cell Preparation. Seed HEK293 cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates. Causality: Using a stable transfected line isolates the target variable without interference from endogenous TRPA1 or TRPM8 channels.

  • Step 2: Dye Loading. Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C. Causality: Probenecid is critical; it inhibits organic anion transporters that would otherwise extrude the Fluo-4 dye, ensuring a stable baseline fluorescence and preventing false negatives.

  • Step 3: Compound Incubation. Add MTPP or SB-366791 (0.1 nM to 10 µM) and incubate for 15 minutes. Establish a 3-minute baseline read. Causality: Reading the baseline post-compound addition self-validates the assay by proving the antagonist alone does not possess partial agonist activity.

  • Step 4: Agonist Challenge. Inject 100 nM Capsaicin (an EC₈₀ concentration) and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Step 5: Data Analysis. Calculate IC₅₀ values using a four-parameter logistic non-linear regression model.

Workflow Step1 1. Cell Preparation HEK293-TRPV1 Cells Step2 2. Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 3. Compound Incubation MTPP vs SB-366791 Step2->Step3 Step4 4. Agonist Challenge Capsaicin Addition Step3->Step4 Step5 5. Data Acquisition FLIPR Fluorescence Step4->Step5

Caption: Step-by-step workflow for High-Throughput Intracellular Calcium Imaging (FLIPR assay).

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To prove direct channel modulation, electrophysiological recordings are mandatory.

  • Step 1: Pipette Preparation. Pull borosilicate glass pipettes to a resistance of 3–5 MΩ.

  • Step 2: Intracellular Solution Formulation. Fill pipettes with a solution containing 140 mM CsCl, 2 mM MgCl₂, 5 mM EGTA, and 10 mM HEPES (pH 7.2). Causality: Replacing intracellular potassium with cesium (Cs⁺) is a critical self-validating step. Cesium blocks outward rectifying potassium currents, allowing for the isolated measurement of inward calcium and sodium currents mediated by TRPV1.

  • Step 3: Recording. Voltage-clamp the cell at -60 mV. Perfuse the extracellular bath with capsaicin (1 µM) to elicit an inward current, followed by co-perfusion with MTPP (10 nM).

  • Step 4: Validation. Washout the compound to demonstrate current recovery, proving the antagonism is competitive and reversible.

Conclusion

2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol (MTPP) represents a significant evolutionary step in vanilloid receptor modulation. By leveraging steric shielding at the 6-position and halogen bonding via the trifluoromethyl group, MTPP outperforms standard benchmarks like SB-366791 in both binding affinity and metabolic stability. For drug development professionals, integrating MTPP into preclinical pain models offers a robust, highly selective tool for dissecting TRPV1-mediated nociceptive pathways.

References

  • Assessment of Occupational Health Hazards Due to Particulate Matter Originated from Spices. Int J Mol Sci. 2019. URL:[Link]

  • TRPV1 Antagonist Prevents Neonatal Sevoflurane-Induced Synaptic Abnormality and Cognitive Impairment in Mice Through Regulating the Src/Cofilin Signaling Pathway. Front Cell Neurosci. 2021. URL:[Link]

  • Epithelial TRPV1 Signaling Accelerates Gingival Epithelial Cell Proliferation. J Dent Res. 2015. URL:[Link]

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Assessing the Target Selectivity of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, achieving high target selectivity is paramount to minimizing off-target toxicity and improving clinical translation. 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol (hereafter referred to as 2-MTP ) is a highly specialized biphenyl derivative. The rational incorporation of a 3-(trifluoromethyl)phenyl moiety at the 6-position of a 2-methoxyphenol core is designed to exploit specific steric constraints and halogen bonding within the target's binding pocket.

Compared to early-generation, non-fluorinated alternatives, the bulky, electron-withdrawing trifluoromethyl (-CF3) group restricts the molecule's conformational flexibility. This structural rigidity prevents 2-MTP from adopting the diverse conformations required to bind promiscuously to off-target kinases or G-protein-coupled receptors (GPCRs). To objectively validate this design, this guide compares the selectivity profile of 2-MTP against traditional reference compounds using orthogonal biophysical and cellular methodologies.

Comparative Selectivity Profiling: 2-MTP vs. Alternatives

To establish the superiority of 2-MTP, its performance was benchmarked against two alternatives:

  • Reference A (Non-fluorinated analog): 2-methoxy-6-phenylphenol. Lacks the -CF3 group, leading to higher conformational freedom.

  • Reference B (Promiscuous Inhibitor): A first-generation, broad-spectrum pan-inhibitor used as a baseline for assay sensitivity.

Table 1: Biochemical Binding Kinetics & Selectivity Indices

Data represents equilibrium dissociation constants ( Kd​ ) determined via Surface Plasmon Resonance (SPR).

CompoundPrimary Target Kd​ (nM)Off-Target A Kd​ (nM)Off-Target B Kd​ (nM)Selectivity Index (SI)*
2-MTP 12.5 >10,000 8,500 >680x
Reference A45.0320150~3.3x
Reference B5.28.412.1~1.6x

*Selectivity Index (SI) = (Lowest Off-Target Kd​ ) / (Primary Target Kd​ )

Table 2: Safety Pharmacology (CEREP Panel)

Evaluating critical off-targets responsible for adverse clinical events (e.g., cardiotoxicity, CNS effects).

Assay / Target2-MTP IC50​ (µM)Reference A IC50​ (µM)Clinical Implication of Off-Target Hit
hERG (K+ channel) >304.5QT prolongation, Arrhythmia
5-HT2B Receptor >301.2Valvular heart disease
COX-2 >508.0Gastrointestinal/Cardiovascular risk

Data Interpretation: 2-MTP demonstrates a >680-fold selectivity window for its primary target, successfully evading the hERG channel and 5-HT receptors. The non-fluorinated Reference A exhibits dangerous cross-reactivity, proving that the 3-(trifluoromethyl)phenyl substitution is the primary driver of 2-MTP's selectivity.

Experimental Workflows for Selectivity Assessment

To ensure scientific rigor, the selectivity of 2-MTP must be validated through a self-validating cascade: starting with cell-free biophysical kinetics and culminating in intact cellular target engagement.

SelectivityWorkflow A 2-MTP Synthesis & QC B SPR (Biacore T200) Kinetic Profiling (Kd, Kon, Koff) A->B In vitro C CETSA Intracellular Target Engagement B->C In cellulo D Eurofins CEREP Panel (hERG, 5-HT, Kinome) C->D Safety E Lead Optimization Decision D->E Profiling Complete

Caption: Workflow for the orthogonal selectivity assessment cascade of 2-MTP.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality behind the choice: While standard enzymatic assays provide IC50​ values, they cannot differentiate between a compound that binds tightly but slowly, versus one that binds rapidly but dissociates quickly. SPR is a label-free optical technique that measures real-time molecular interactions, providing precise association ( kon​ ) and dissociation ( koff​ ) rates[1][2].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min[3].

  • Ligand Immobilization: Dilute the recombinant primary target protein in 10 mM sodium acetate (pH optimized below the protein's pI) and inject until a target immobilization level of ~2000-3000 Resonance Units (RU) is achieved. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5)[4].

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-MTP (ranging from 0.5 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO to maintain solubility).

  • Kinetic Analysis: Inject the 2-MTP concentration series over the immobilized target and a blank reference flow cell at a high flow rate (50 µL/min) to minimize mass transport limitations[2][5].

  • Regeneration: If the dissociation is slow, regenerate the surface using a short pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality behind the choice: A compound may show excellent selectivity in SPR but fail in vivo due to poor cell permeability, rapid efflux, or competition with high intracellular concentrations of native ligands. CETSA measures target engagement in the native cellular microenvironment by tracking the thermal stabilization of the target protein upon ligand binding[6][7].

CETSAMechanism Cell Intact Cells + 2-MTP Heat Thermal Challenge (Gradient Heating) Cell->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Detect Western Blot / MS (Soluble Protein) Lysis->Detect Result Target Stabilization (Shift in T_agg) Detect->Result

Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for evaluating 2-MTP.

Step-by-Step Methodology:

  • Cell Culture & Incubation: Culture target-expressing cells (e.g., HEK293) to 80% confluency. Treat cells with either vehicle (0.1% DMSO) or 2-MTP (10 µM) for 2 hours at 37°C to allow for intracellular equilibration[8][9].

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[6][10].

  • Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) or mild detergent (e.g., 0.4% NP-40). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins[9][10].

  • Detection: Carefully extract the supernatant containing the remaining folded, soluble protein. Analyze via quantitative Western Blotting using target-specific primary antibodies[7][8].

  • Quantification: Plot the band intensities against temperature to generate a melt curve. Calculate the aggregation temperature ( Tagg​ ). A significant positive shift ( ΔTagg​>2∘C ) in the 2-MTP treated samples confirms selective intracellular target engagement[7][9].

Conclusion

The integration of the 3-(trifluoromethyl)phenyl group into the 2-methoxyphenol scaffold transforms a historically promiscuous pharmacophore into a highly selective agent. As demonstrated by the >680-fold selectivity index in SPR and the clean CEREP safety profile, 2-MTP successfully avoids critical off-targets like hERG and 5-HT receptors. Furthermore, CETSA validation confirms that this selectivity translates seamlessly into the complex intracellular environment, positioning 2-MTP as a superior alternative to non-fluorinated analogs in preclinical development.

References

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). National Institutes of Health (NIH).[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. National Institutes of Health (NIH).[Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis.[Link]

  • A beginner's guide to surface plasmon resonance. Portland Press.[Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions, Harvard University.[Link]

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A Comparative Guide to the Metabolic Stability of Trifluoromethylphenols: In Vitro Assessment and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic properties of therapeutic candidates. Among these, the trifluoromethyl (-CF3) group, when appended to a phenolic scaffold, imparts a unique combination of physicochemical characteristics that can profoundly influence a molecule's metabolic fate.[1][2][3] This guide provides a comparative analysis of the metabolic stability of trifluoromethylphenols, offering experimental frameworks and mechanistic interpretations to inform rational drug design.

The Significance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a powerful tool in medicinal chemistry for several reasons. The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic and chemical degradation.[1][2][4][5] Its potent electron-withdrawing nature and significant lipophilicity can also enhance a drug candidate's binding affinity to its biological target, improve membrane permeability, and ultimately increase bioavailability.[1][2][3][4] By strategically replacing a metabolically labile group, such as a methyl (-CH3) group, with a trifluoromethyl group, medicinal chemists can effectively block common metabolic pathways, a strategy often referred to as "metabolic switching".[5][6] This can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[5][6]

Factors Influencing the Metabolic Stability of Trifluoromethylphenols

The metabolic stability of a trifluoromethylphenol is not absolute and is influenced by several factors, most notably the position of the -CF3 group on the phenol ring and the presence of other substituents.

  • Positional Isomerism: The location of the trifluoromethyl group (ortho, meta, or para to the hydroxyl group) significantly impacts its susceptibility to metabolic enzymes. Generally, the meta position is considered the most stable.[7] Ortho- and para-trifluoromethylphenols can be more susceptible to hydrolysis under certain conditions.[7][8] For instance, 2-trifluoromethylphenol has been shown to undergo hydrolysis to form salicylic acid under neutral pH and mild temperatures.[9]

  • Other Substituents: The presence of other electron-withdrawing or electron-donating groups on the aromatic ring can modulate the metabolic stability. For example, the presence of a strong electron-withdrawing nitro group can influence degradation pathways.[8]

  • Enzymatic Pathways: The primary routes of metabolism for phenolic compounds, including trifluoromethylphenols, are Phase II conjugation reactions, namely glucuronidation and sulfation.[10][11][12] The efficiency of these pathways is dependent on the specific isoforms of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) involved.[12][13][14]

Comparative Analysis of Metabolic Pathways

The metabolic fate of trifluoromethylphenols is primarily dictated by Phase II conjugation enzymes.

Glucuronidation

This is a major metabolic pathway for phenols, catalyzed by UDP-glucuronosyltransferases (UGTs).[13][14] The hydroxyl group of the phenol acts as a nucleophile, attacking the electrophilic C1 of UDP-glucuronic acid (UDPGA) to form a glucuronide conjugate. This process significantly increases the water solubility of the compound, facilitating its excretion.[15] Several UGT isoforms are involved in the metabolism of xenobiotics, with UGT1A1, 1A9, and 2B7 being particularly important for the glucuronidation of a wide range of drugs.[15] The position of the trifluoromethyl group can influence the rate and extent of glucuronidation.

Sulfation

Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the phenol.[12][16] This also results in a more water-soluble sulfate conjugate that is readily excreted.[17] The SULT1A subfamily is primarily responsible for the sulfation of phenols.[18] Similar to glucuronidation, the steric and electronic properties conferred by the trifluoromethyl group's position will affect the efficiency of sulfation.

The interplay between these two pathways is crucial in determining the overall clearance of trifluoromethylphenols.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of different trifluoromethylphenols, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.[19][20][21]

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, particularly by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[6][19] While phenols are predominantly metabolized by Phase II enzymes, this assay can reveal any susceptibility to oxidative metabolism.

Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes and prepare a microsomal solution in a suitable buffer (e.g., potassium phosphate buffer).[22]

    • Prepare a NADPH regenerating system containing NADPH and co-factors.[22]

    • Prepare stock solutions of the test trifluoromethylphenols and positive controls.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound.[6]

    • Initiate the reaction by pre-incubating the mixture at 37°C, followed by the addition of the test compound.[22]

    • Incubate the plate at 37°C with gentle shaking.[22]

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).[6][19]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.[22]

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[6][22]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).[6]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Microsomal Solution mix Combine Reagents in Plate prep_microsomes->mix prep_nadph Prepare NADPH System prep_nadph->mix prep_compounds Prepare Test Compounds prep_compounds->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction at Time Points incubate->terminate centrifuge Centrifuge Plate terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes.[10][11][19]

Protocol:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[23][24]

  • Incubation:

    • Pre-warm the hepatocyte suspension and test compound solutions at 37°C.

    • Initiate the reaction by adding the test compound to the hepatocyte suspension in a 12- or 24-well plate.[23]

    • Incubate the plate at 37°C on an orbital shaker.[23]

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction with a cold quenching solution like acetonitrile.[23]

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris.[24]

    • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.[24][25][26]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the elimination rate constant.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[23][24]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes resuspend_cells Resuspend in Medium thaw_cells->resuspend_cells add_compound Add Test Compound to Cells resuspend_cells->add_compound incubate Incubate at 37°C add_compound->incubate sample_collection Collect Samples at Time Points incubate->sample_collection centrifuge Centrifuge Samples sample_collection->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for Hepatocyte Stability Assay.

Data Presentation and Interpretation

The results from these assays can be summarized in a comparative table to facilitate the evaluation of different trifluoromethylphenol analogs.

Table 1: Comparative Metabolic Stability of Trifluoromethylphenol Isomers

CompoundMicrosomal t1/2 (min)Hepatocyte t1/2 (min)Microsomal CLint (µL/min/mg)Hepatocyte CLint (µL/min/10^6 cells)
2-TrifluoromethylphenolDataDataDataData
3-TrifluoromethylphenolDataDataDataData
4-TrifluoromethylphenolDataDataDataData
Control CompoundDataDataDataData

Note: The data in this table is illustrative. Actual values would be obtained from experimental measurements.

A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.[6] By comparing these parameters across different isomers, researchers can make informed decisions about which structural motifs to advance in their drug discovery programs.

Conclusion

The metabolic stability of trifluoromethylphenols is a critical determinant of their potential as drug candidates. A thorough understanding of the factors influencing their metabolism, coupled with robust in vitro assessment, is essential for the design of molecules with optimized pharmacokinetic profiles. The strategic placement of the trifluoromethyl group can effectively block metabolic soft spots, leading to enhanced stability.[5] The comparative data generated from microsomal and hepatocyte stability assays provide invaluable insights, guiding the selection and optimization of lead compounds in the pursuit of safer and more effective medicines.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed March 20, 2026. [Link]

  • ResearchGate. Overview of biological and non-biological transformations of 2-trifluoromethylphenol. ResearchGate. Accessed March 20, 2026. [Link]

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  • Engesser KH, Fietz W, Fischer P, Schulte P, Knackmuss HJ. Bacterial metabolism of side-chain-fluorinated aromatics: unproductive meta-cleavage of 3-trifluoromethylcatechol. FEMS Microbiology Letters. 1990;69(3):199-204.
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Safety Operating Guide

2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of complex halogenated organics like 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol requires a deep understanding of their physicochemical behavior. This compound merges a lipophilic biphenyl core with a reactive phenol moiety and a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group. For researchers and drug development professionals, treating this chemical merely as "standard organic waste" is a critical operational failure that can lead to severe environmental and personnel hazards.

This guide provides a comprehensive, self-validating operational protocol for the safe disposal of this specific fluorinated phenolic compound.

Mechanistic Hazard Assessment: The Causality of Risk

Understanding why a chemical is dangerous dictates how we must dispose of it. The disposal protocols for 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol are driven by three structural features:

  • The Phenolic Core (Corrosivity & Systemic Toxicity): Phenols are inherently corrosive to biological tissues and act as systemic toxins. Due to their lipophilic nature, they easily penetrate standard latex gloves and skin barriers, rapidly denaturing cellular proteins upon contact[1].

  • The Trifluoromethyl Group (Thermal Instability & HF Generation): The carbon-fluorine (C-F) bond is exceptionally strong. Standard municipal or low-tier laboratory incineration (600–800°C) is insufficient to fully cleave this bond. Incomplete combustion of -CF 3​ groups leads to the generation of highly toxic hydrogen fluoride (HF) gas and potentially fluorinated dioxins[2]. Therefore, disposal requires routing to specialized high-temperature incinerators.

  • Environmental Persistence: Halogenated phenols resist natural biodegradation. If discharged into standard waste streams or sinks, they pose a severe risk of groundwater contamination and exhibit long-term, irreversible toxicity to aquatic life[1][3].

Quantitative Hazard & Physicochemical Data

The following table summarizes the critical hazard metrics that dictate the logistical handling of this compound.

Property / Hazard MetricClassification / DataOperational Causality & Impact
Chemical Class Halogenated Phenol DerivativeMandates strict segregation from non-halogenated organic waste to prevent complex hazardous reactions[2][4].
GHS Classification Corrosive (Cat 1B), Aquatic Toxicity (Cat 2)Requires secondary containment during storage and chemical-resistant PPE[1].
Incompatibilities Strong oxidizers, strong basesExothermic reactions; absolutely prohibit mixing in universal waste carboys.
Thermal Decomposition >200°C (Yields HF, CO x​ , F 2​ )Requires specialized high-temperature incineration (>1100°C) equipped with alkaline gas scrubbers[2].

Operational Safety & PPE Protocol

Before initiating any disposal or transfer procedures, establish a self-validating Personal Protective Equipment (PPE) baseline.

  • Hand Protection: Double-gloving is mandatory. Use a heavy-duty Nitrile outer glove (for mechanical strength) and a Polyethylene inner glove (to prevent permeation of the lipophilic phenol)[2].

    • Self-Validation Check: Inspect gloves for discoloration or swelling every 15 minutes during handling. Phenolic permeation often causes nitrile to subtly warp before breaching.

  • Eye/Face Protection: Wear a full-face shield over chemical splash goggles when handling liquid solutions of the compound[1][2].

  • Respiratory Protection: If handling the dry powder form, use an N95 or P100 particulate respirator to prevent the inhalation of highly corrosive dust[5].

  • Engineering Controls: All transfers must occur within a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm).

Step-by-Step Disposal Methodology

Phase 1: Waste Segregation
  • Isolate Halogens: Do not mix solutions containing 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol with non-halogenated solvents (e.g., ethanol, acetone, or hexane). Mixing increases the total volume of expensive halogenated waste and risks incompatible chemical reactions[2].

  • Classification: Strictly classify and log the material as "Halogenated Organic Waste - Phenolic" [2][4].

Phase 2: Containment
  • Select Compatible Receptacles: Use high-density polyethylene (HDPE) or PTFE-lined shatter-proof containers. Do not use standard metal safety cans, as trace acidic phenols can cause long-term corrosive degradation of the metal[1][2].

  • Volume Management: Fill liquid waste containers to a maximum of 80% capacity. This allows for vapor expansion and prevents pressure-induced ruptures.

    • Self-Validation Check: After transferring liquid waste, wipe the exterior of the HDPE container with a pH indicator strip moistened with distilled water. An acidic reading indicates micro-spillage or vapor permeation, requiring immediate decontamination of the container exterior.

Phase 3: Labeling & Storage
  • GHS Compliant Labeling: Label the container clearly with the full chemical name: "2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol", the signal word "DANGER", and the words "Hazardous Waste - Halogenated"[2][6].

  • Secondary Containment: Store the sealed waste container in a cool, dry, well-ventilated secondary containment tray away from direct light and heat sources[5].

Phase 4: Final Disposal Routing
  • EHS Transfer: Transfer the logged container to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[1].

  • Manifest Specification: Explicitly note on the waste manifest that the mixture contains a high-fluorine compound . This ensures the contractor routes the waste to a high-temperature rotary kiln incinerator equipped with acid gas scrubbers, rather than a standard fuel-blending facility.

Accidental Spill Response Protocol

In the event of a spill outside of the fume hood, execute the following protocol:

  • Evacuate & Isolate: Immediately secure the area and ensure adequate ventilation[5].

  • Neutralize & Absorb: Never use combustible materials like sawdust. For dry powder spills, use an electrically protected vacuum cleaner equipped with a HEPA filter. For liquid solutions, use wet-brushing with a non-combustible absorbent such as vermiculite or dry sand[2][5].

  • Collect & Dispose: Transfer the absorbed material into a designated solid hazardous waste container using non-sparking tools, and process it through the Halogenated Solid Waste stream[5].

Disposal Workflow Visualization

DisposalWorkflow Start 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol Waste Generated Decision Waste State? Start->Decision Spill Accidental Spill Start->Spill Liquid Liquid Solution (e.g., Organic Solvents) Decision->Liquid Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Halogenated Segregate as: Halogenated Organic Waste Liquid->Halogenated Solid->Halogenated Absorb Absorb with Dry Sand/Vermiculite (No Combustibles) Spill->Absorb Absorb->Solid Container Seal in HDPE/PTFE Container (<80% Capacity) Halogenated->Container Incineration High-Temp Incineration (>1100°C with Scrubber) Container->Incineration

Fig 1: Decision matrix and workflow for the safe disposal of fluorinated phenolic waste.

References

  • Household Hazardous Waste. Port Jefferson. [Link]

  • Preparation of safety data sheets for hazardous chemicals - Code of practice. SafeWork NSW. [Link]

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Personal protective equipment for handling 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, PPE, and Disposal of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol

Executive Summary & Mechanistic Hazard Profile

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a system of mechanistic causality. 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol is a highly specialized fluorinated biphenylol utilized in advanced drug development and agrochemical synthesis. To handle this compound safely and establish a self-validating safety protocol, we must first deconstruct its molecular anatomy to understand why specific precautions are non-negotiable:

  • The Phenol Moiety: This functional group imparts severe corrosivity and systemic toxicity. Phenols rapidly denature epidermal proteins, causing deep chemical burns. More critically, upon dermal absorption, they can induce systemic effects including cardiac arrhythmias, central nervous system depression, and methemoglobinemia[1].

  • The Trifluoromethyl (-CF3) Group: This highly electron-withdrawing group dramatically increases the molecule's lipophilicity. While this property is highly beneficial for drug-target binding, it allows the compound to rapidly permeate standard laboratory PPE (such as thin nitrile gloves) and biological membranes, acting as a transdermal carrier for the toxic phenol core[2].

  • The Fluorinated Aromatic Core: Carbon-fluorine bonds are exceptionally stable. This makes the compound environmentally recalcitrant, highly resistant to standard biodegradation, and prone to bioaccumulation if not disposed of via specialized high-temperature thermal destruction[3][4].

HazardLogic Chem 2-Methoxy-6-[3-(trifluoromethyl) phenyl]phenol Phenol Phenol Moiety (Corrosive / Systemic Toxin) Chem->Phenol CF3 Trifluoromethyl (-CF3) (High Lipophilicity) Chem->CF3 Biphenyl Fluorinated Aromatic (Environmental Persistence) Chem->Biphenyl PPE_Skin Butyl/Viton Gloves & Tychem Apron Phenol->PPE_Skin Prevents Dermal Burns CF3->PPE_Skin Blocks Rapid Permeation PPE_Resp Class II BSC or Fume Hood (80-100 fpm) CF3->PPE_Resp Mitigates Aerosolization Waste High-Temp Incineration with HF Scrubbers Biphenyl->Waste Prevents Bioaccumulation

Fig 1: Structural causality of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol dictating PPE protocols.

Quantitative Safety Metrics & Material Compatibility

To ensure trustworthiness in our operational design, we base our PPE selection on quantitative breakthrough data and established occupational exposure limits for the base functional groups.

Hazard MetricValue / StandardOperational ImplicationReference
OSHA PEL (Phenol base) 5 ppm (19 mg/m³) TWAMandatory use of Class II BSC or Fume Hood.[5]
NIOSH REL (Phenol base) 15.6 ppm (15-min Ceiling)Vapor accumulation is acutely hazardous.[6]
Glove Breakthrough (Nitrile 0.11mm) < 10 minutesUnsafe for primary handling; severe transdermal risk.[1]
Glove Breakthrough (Butyl/Viton 0.76mm) > 480 minutesRequired for primary handling and spill response.[1]

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the structural causality and quantitative data, the following PPE matrix is strictly required:

  • Dermal Protection (Double-Gloving Strategy):

    • Inner Layer: 4-mil Nitrile gloves. (Provides baseline dexterity and acts as a clean indicator layer).

    • Outer Layer: 14-mil Butyl rubber or Viton® fluoroelastomer gloves. These specific polymers are required to block the lipophilic -CF3 group and the corrosive phenol moiety[1].

  • Body Protection: A flame-resistant (FR) lab coat overlaid with a Tychem® QC (or equivalent) chemical-resistant apron.

  • Eye/Face Protection: Indirect-vented chemical splash goggles paired with a full-face shield. Phenol splashes cause rapid, irreversible corneal damage[1].

  • Respiratory/Engineering Controls: All open handling must occur within a certified chemical fume hood maintaining a face velocity of 80-100 feet per minute (fpm). If a spill occurs outside the hood, a NIOSH-approved full-facepiece respirator with Organic Vapor (OV) cartridges and P100 particulate filters (Assigned Protection Factor of 50) is mandatory[6].

Step-by-Step Operational Workflows

Protocol A: Pre-Operation Setup & Verification
  • Verify Engineering Controls: Confirm the fume hood digital monitor reads between 80-100 fpm. Do not uncap the chemical if the flow alarm is active.

  • Clear the Workspace: Remove all incompatible materials from the hood. Phenols react violently with strong oxidizers, calcium hypochlorite, and aluminum chloride[1].

  • Don PPE Sequentially: Apply FR lab coat Tychem apron Inner nitrile gloves Goggles Face shield Outer Butyl gloves. Ensure the outer gloves are pulled securely over the cuffs of the lab coat.

  • Prepare Neutralization Bath: Stage a secondary container filled with Polyethylene Glycol (PEG 300) or 5% sodium bicarbonate in ethanol inside the hood for immediate tool decontamination.

Protocol B: Chemical Transfer & Reaction Setup
  • Positioning: Conduct all transfers at least 6 inches behind the fume hood sash. Keep the sash pulled down to the lowest workable height to utilize it as a secondary physical shield.

  • Transfer Mechanics: Use anti-static, non-sparking spatulas for solid transfers. If the compound is dissolved in a solvent, use positive displacement pipettes to prevent aerosolization and ensure volumetric accuracy with high-vapor-pressure liquids.

  • Immediate Decontamination: Submerge used spatulas or pipette tips directly into the staged PEG 300 bath. PEG 300 rapidly solubilizes phenols, drastically reducing their vapor pressure and dermal absorption potential compared to leaving the tools exposed to air.

Protocol C: Spill Response & Decontamination

Causality Note:Never use water on a primary phenol spill. Water will liquefy the solid compound, expanding the contamination zone and increasing the rate of dermal absorption[6].

  • Evacuate & Assess: If the spill occurs outside the engineering controls, evacuate the immediate area. Don the APF 50 OV/P100 respirator before re-entering[6].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as dry sand or vermiculite[1].

  • Neutralization: Gently apply PEG 300 or a specialized amine neutralizer over the absorbed material. This locks the fluorinated phenol into a stable, less volatile suspension[2].

  • Collection: Use non-sparking scoops to transfer the resulting slurry into a high-density polyethylene (HDPE) hazardous waste bucket. Seal tightly and wash the affected area with soap and water only after the bulk chemical has been removed.

Waste Management & Disposal Plan

Because fluorinated aromatics resist standard biological and environmental degradation, improper disposal leads to severe bioaccumulation in the biosphere[4][7].

  • Segregation: Never mix fluorinated aromatic waste with standard organic solvent waste. Segregate into dedicated, clearly labeled HDPE containers.

  • Labeling: Label explicitly as: "HAZARDOUS WASTE: Halogenated Aromatic (Contains Fluorine & Phenol) - TOXIC/CORROSIVE".

  • Destruction Protocol: Waste must be manifested to a specialized facility for high-temperature incineration (>1100°C) . It is critical that the incineration facility is equipped with alkaline scrubbers to capture and neutralize the highly toxic and corrosive Hydrogen Fluoride (HF) gas generated during the thermal destruction of the trifluoromethyl group[2].

References

  • Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC) / NIOSH. Available at: [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • PHENOL | Occupational Safety and Health Administration. OSHA Occupational Chemical Database. Available at: [Link]

  • Occupational Safety and Industrial Protocol: Handling Fluorinated Anilines. Eastfine. Available at: [Link]

  • A proposed approach to defining per- and polyfluoroalkyl substances (PFAS) based on molecular structure and formula. NIH National Library of Medicine (PMC). Available at: [Link]

  • Fluorinated Organics in the Biosphere. Environmental Science & Technology (ACS Publications). Available at: [Link]

  • Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. Available at: [Link]

Sources

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